Product packaging for Cefaclor-d5(Cat. No.:)

Cefaclor-d5

Cat. No.: B563860
M. Wt: 372.8 g/mol
InChI Key: QYIYFLOTGYLRGG-IMLLATIOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefaclor-d5, also known as this compound, is a useful research compound. Its molecular formula is C15H14ClN3O4S and its molecular weight is 372.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14ClN3O4S B563860 Cefaclor-d5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIYFLOTGYLRGG-IMLLATIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)Cl)C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cefaclor-d5 chemical structure and molecular weight.

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Cefaclor-d5, a deuterated analog of the second-generation cephalosporin antibiotic, Cefaclor. Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, molecular properties, and relevant experimental protocols associated with this compound.

Core Compound Data

This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies to ensure the precise quantification of Cefaclor in biological matrices.[1] Its physical and chemical properties are summarized below.

PropertyValue
Chemical Name (6R,7R)-7-((R)-2-amino-2-(phenyl-d5)acetamido)-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][2][3][4]
Synonyms Ceclor-d5, Distaclor-d5, Keflor-d5, Raniclor-d5[1][2][5]
Molecular Formula C₁₅H₉D₅ClN₃O₄S[3][4][5][6]
Molecular Weight 372.84 g/mol [2][5][6]
CAS Number 1426173-90-1[6]

Chemical Structure

The chemical structure of this compound is distinguished by the presence of five deuterium atoms on the phenyl ring of the acetamido side chain. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.

Cefaclor_d5_Structure cluster_cephem Cephem Core cluster_sidechain Side Chain N1 C2 N1->C2 C3 C2->C3 = C4 C3->C4 Cl Cl C3->Cl N5 C4->N5 COOH COOH C4->COOH C6 N5->C6 S9 S C7 C6->C7 C8 C7->C8 C7_attach N_amide NH C7->N_amide C8->N1 N1_beta C8_beta C7_beta O_beta =O C6_beta C7_attach->N_amide C_amide N_amide->C_amide CO_amide O C_amide->CO_amide = CH_alpha C_amide->CH_alpha NH2_alpha NH2 CH_alpha->NH2_alpha phenyl_d5 Phenyl-d5 CH_alpha->phenyl_d5 cephem_structure

Caption: 2D chemical structure of this compound.

Mechanism of Action

Cefaclor, the non-deuterated parent compound, is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[7][8] This mechanism is shared by this compound. The process involves the acylation of penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[7][9][10] This disruption of cell wall integrity leads to cell lysis and bacterial death.[7][11]

The following diagram illustrates the key stages of bacterial cell wall synthesis and the point of inhibition by Cefaclor.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm F6P Fructose-6-Phosphate UDP_GlcNAc UDP-GlcNAc F6P->UDP_GlcNAc GlmS, GlmM, GlmU UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-Pentapeptide UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Glycan_Polymerization Glycan Chain Polymerization Lipid_II->Glycan_Polymerization Transglycosylases (PBPs) Peptide_Crosslinking Peptide Cross-linking Glycan_Polymerization->Peptide_Crosslinking Transpeptidases (PBPs) Mature_Peptidoglycan Mature Peptidoglycan Peptide_Crosslinking->Mature_Peptidoglycan Cefaclor Cefaclor / this compound Cefaclor->Peptide_Crosslinking Inhibition

Caption: Inhibition of bacterial cell wall synthesis by Cefaclor.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Cefaclor and its deuterated analog are crucial for research and quality control.

Enzymatic Synthesis of Cefaclor

This protocol describes a common method for the enzymatic synthesis of Cefaclor.

Materials:

  • 7-amino-3-chloro cephalosporanic acid (7-ACCA)

  • D-phenylglycine methyl ester (PGM) hydrochloride salt

  • Immobilized Penicillin G acylase

  • Ammonia solution

  • Sodium sulfite

  • Water

Procedure:

  • A reactor equipped with a sieve bottom is charged with immobilized Penicillin G acylase.

  • 7-ACCA, sodium sulfite, and water are added to the reactor at a controlled temperature, typically between 18-23°C.[12][13]

  • The pH of the mixture is adjusted to approximately 7.0 using an ammonia solution.[1]

  • The PGM hydrochloride salt is added to initiate the enzymatic condensation reaction.

  • The pH is maintained at 7.0 with the continuous addition of ammonia throughout the reaction.

  • The reaction progress is monitored by analyzing the concentrations of Cefaclor, 7-ACCA, PGM, and D-phenylglycine.

  • Upon completion, the Cefaclor product can be recovered through filtration or centrifugation, followed by purification steps such as crystallization.

HPLC Method for Cefaclor Analysis in Human Plasma

This protocol outlines a validated HPLC method for the quantification of Cefaclor in biological samples.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[9][14]

  • Mobile Phase: A mixture of sodium 1-pentanesulfonate, water, triethylamine, and methanol.[9][14] The pH is adjusted to 2.5 with phosphoric acid.[9][14]

  • Flow Rate: 1.5 mL/min.[9][14]

  • Detection Wavelength: 265 nm.[9][14]

  • Injection Volume: 20 µL.

Sample Preparation:

  • Plasma samples are deproteinized, typically by adding a solvent like acetonitrile.

  • The mixture is centrifuged to pellet the precipitated proteins.

  • The supernatant is collected, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Method Validation: The method should be validated for linearity, precision, accuracy, selectivity, and stability to ensure reliable results. Calibration curves are typically linear over a concentration range of 0.39 µg/mL to 50 µg/mL.[14]

UV Spectrophotometric Determination of Cefaclor

A simple and rapid spectrophotometric method can be used for the determination of Cefaclor in pharmaceutical preparations.

Principle: This method involves the alkaline hydrolysis of Cefaclor to form a diketopiperazine-2,5-dione derivative, which has a characteristic UV absorbance maximum at 340 nm.[15]

Reagents:

  • Ammonia buffer solution (pH 10)[15]

  • Demineralized water

Procedure:

  • A standard stock solution of Cefaclor is prepared in demineralized water.

  • An aliquot of the Cefaclor solution is transferred to a volumetric flask containing the ammonia buffer.

  • The reaction is allowed to proceed at room temperature for approximately 30 minutes.[15]

  • The absorbance of the resulting solution is measured at 340 nm against a blank.

  • A calibration curve is constructed by performing the same procedure with a series of Cefaclor standard solutions of known concentrations. Beer's law is typically obeyed in the concentration range of 1.8 - 55 µg/mL.[15]

Analytical Workflow

The following diagram outlines a typical workflow for the analysis of Cefaclor in a pharmaceutical or biological sample using HPLC, with this compound as an internal standard.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data_processing Data Processing Sample Biological or Pharmaceutical Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation / Extraction Spike->Extraction Filter Filtration (0.45 µm) Extraction->Filter Injection Inject into HPLC Filter->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Cefaclor Calibration->Quantification

Caption: Workflow for the quantitative analysis of Cefaclor.

References

Synthesis and Purification of Cefaclor-d5: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide outlines a comprehensive approach to the synthesis and purification of Cefaclor-d5, a crucial internal standard for analytical and pharmacokinetic studies. Due to the limited availability of a specific, published protocol for this compound, this guide presents a logical and scientifically-grounded synthetic strategy derived from established methods for the synthesis of unlabeled Cefaclor and general techniques for the deuteration of precursor molecules.

Overview and Rationale

This compound is the deuterium-labeled analog of Cefaclor, a second-generation cephalosporin antibiotic.[1] Its primary application in a research setting is as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the precise quantification of Cefaclor in biological matrices.[1] The five deuterium atoms on the phenyl ring provide a distinct mass difference from the unlabeled drug, allowing for accurate differentiation and quantification.

The synthesis of this compound can be logically approached in two main stages: the synthesis of the deuterated precursor, D-phenylglycine-d5, followed by its enzymatic coupling with the cephalosporin nucleus, 7-amino-3-chloro-cephalosporanic acid (7-ACCA).

Proposed Synthetic Workflow

The overall proposed workflow for the synthesis and purification of this compound is depicted below.

G cluster_0 Stage 1: D-Phenylglycine-d5 Synthesis cluster_1 Stage 2: Enzymatic Coupling cluster_2 Stage 3: Purification and Analysis A D-Phenylglycine D Isotope Exchange Reaction A->D B Deuterated Water (D2O) B->D C Platinum Catalyst (e.g., K2PtCl4) C->D E Purification of D-Phenylglycine-d5 D->E F D-Phenylglycine-d5 E->F I Enzymatic Reaction F->I G 7-Amino-3-chloro- cephalosporanic acid (7-ACCA) G->I H Immobilized Penicillin G Acylase H->I J Crude this compound I->J K Preparative HPLC J->K L Crystallization K->L M Pure this compound L->M N Analytical Characterization (MS, NMR, Purity) M->N

Figure 1: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocols

Stage 1: Synthesis of D-Phenylglycine-d5

This proposed protocol is based on the catalytic isotope exchange method.[2]

Materials:

  • D-Phenylglycine

  • Deuterated water (D₂O, 99.8 atom % D)

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %)

  • Anhydrous diethyl ether

  • Anhydrous ethanol

Procedure:

  • In a sealed reaction vessel, dissolve D-phenylglycine in deuterated water.

  • Add a catalytic amount of potassium tetrachloroplatinate(II) and a small amount of deuterated hydrochloric acid to facilitate the exchange.

  • Heat the mixture at an elevated temperature (e.g., 100-130°C) for an extended period (e.g., 24-72 hours) to allow for the exchange of the five aromatic protons with deuterium.[2]

  • Monitor the progress of the deuteration by taking aliquots and analyzing them using ¹H NMR spectroscopy to observe the disappearance of the aromatic proton signals.

  • Upon completion, cool the reaction mixture and neutralize with a suitable deuterated base.

  • The deuterated D-phenylglycine-d5 can be isolated by precipitation or by removing the solvent under reduced pressure.

  • Purify the product by recrystallization from a suitable solvent system (e.g., D₂O/ethanol).

  • Dry the purified D-phenylglycine-d5 under vacuum.

Stage 2: Enzymatic Synthesis of this compound

This protocol is adapted from patents describing the synthesis of unlabeled Cefaclor.[3]

Materials:

  • D-Phenylglycine-d5 (from Stage 1)

  • 7-Amino-3-chloro-cephalosporanic acid (7-ACCA)[4][5][6]

  • Activated ester of D-phenylglycine-d5 (e.g., methyl ester)

  • Immobilized Penicillin G acylase

  • Phosphate buffer (pH 6.5-7.5)

  • Ammonia solution

Procedure:

  • Prepare a solution of 7-ACCA in the phosphate buffer.

  • In a separate vessel, prepare a solution of the activated D-phenylglycine-d5 ester.

  • Add the immobilized Penicillin G acylase to the 7-ACCA solution.

  • Slowly add the D-phenylglycine-d5 ester solution to the 7-ACCA and enzyme mixture. Maintain the pH of the reaction mixture within the optimal range for the enzyme (typically 6.5-7.5) by the controlled addition of ammonia solution.

  • Maintain the reaction at a controlled temperature (e.g., 20-25°C) and monitor the progress by HPLC.

  • Once the reaction reaches completion (or equilibrium), filter off the immobilized enzyme for reuse.

  • The resulting aqueous solution contains the crude this compound.

Purification of this compound

4.1. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a highly effective method for purifying Cefaclor from reaction impurities.[7]

Illustrative HPLC Conditions:

  • Column: A reversed-phase C18 column suitable for preparative scale.

  • Mobile Phase: A gradient of acetonitrile in a phosphate buffer (pH 4.0).[8]

  • Detection: UV at 220 nm or 265 nm.[8][9]

  • Procedure:

    • Acidify the crude this compound solution to a pH of approximately 2.0 to ensure solubility.

    • Filter the solution to remove any particulates.

    • Inject the filtered solution onto the preparative HPLC system.

    • Collect the fractions corresponding to the this compound peak.

    • Pool the pure fractions and remove the organic solvent under reduced pressure.

4.2. Crystallization

Crystallization can be used as a final purification step to obtain high-purity this compound.

Procedure:

  • Concentrate the purified this compound solution obtained from HPLC.

  • Adjust the pH to the isoelectric point of Cefaclor (around pH 4-5) to induce precipitation.

  • Cool the solution to further promote crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with cold water and then with a non-polar solvent like diethyl ether.

  • Dry the purified this compound crystals under vacuum.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound. These values are based on typical yields for analogous reactions and serve as a benchmark for the process.

Table 1: Synthesis of D-Phenylglycine-d5

ParameterValue
Starting MaterialD-Phenylglycine
Deuterating AgentD₂O
CatalystK₂PtCl₄
Reaction Time48 hours
Reaction Temperature120°C
Yield (Hypothetical) 75%
Deuterium Incorporation >98%

Table 2: Enzymatic Synthesis of this compound

ParameterValue
Substrate 1D-Phenylglycine-d5
Substrate 27-ACCA
EnzymeImmobilized Penicillin G Acylase
Reaction pH7.0
Reaction Temperature25°C
Conversion (Hypothetical) 90%

Table 3: Purification of this compound

Purification StepRecovery (Hypothetical)Purity (Hypothetical)
Preparative HPLC85%>98%
Crystallization95%>99.5%
Overall Yield (Hypothetical) ~55-60% >99.5%

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of this compound (C₁₅H₉D₅ClN₃O₄S). The expected monoisotopic mass would be approximately 372.08 g/mol . Tandem mass spectrometry (MS/MS) can be used to confirm the structure by comparing the fragmentation pattern to that of unlabeled Cefaclor.[10] The primary fragmentation is expected to involve the cleavage of the β-lactam ring.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should confirm the absence of signals in the aromatic region of the phenyl ring, confirming successful deuteration. The remaining proton signals should correspond to the Cefaclor structure.

    • ²H NMR: Will show a signal in the aromatic region, confirming the presence and location of the deuterium atoms.

    • ¹³C NMR: Will show the expected carbon signals for the Cefaclor backbone.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method should be used to determine the purity of the final product. The purity is typically assessed by the peak area percentage.

Logical Use as an Internal Standard

The application of this compound as an internal standard in quantitative analysis is based on its chemical similarity and mass difference to the analyte, Cefaclor.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Rationale A Biological Sample (e.g., Plasma) C Spiking A->C B Known amount of This compound (Internal Standard) B->C D Extraction C->D E Extracted Sample D->E F LC Separation E->F G MS Detection F->G H Quantification G->H I Cefaclor and this compound co-elute in LC G->I J Cefaclor and this compound experience similar matrix effects and ionization efficiency G->J K Mass difference allows for separate detection in MS G->K L Ratio of Cefaclor to this compound response is used for accurate quantification H->L

Figure 2: Logical workflow for the use of this compound as an internal standard.

This technical guide provides a robust framework for the synthesis and purification of this compound for research purposes. While a specific, publicly available protocol is lacking, the proposed strategy, based on established chemical principles, offers a clear and logical path for obtaining this essential analytical standard. Researchers should optimize the described conditions to achieve the desired yield and purity for their specific applications.

References

The Deuterium Difference: A Pharmacokinetic Examination of Cefaclor and its Heavy Isotope Analog, Cefaclor-d5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefaclor, a second-generation cephalosporin antibiotic, has been a mainstay in the treatment of various bacterial infections for decades. In the continuous quest to improve drug efficacy and safety, the use of deuterium-labeled compounds has emerged as a promising strategy to favorably alter pharmacokinetic profiles. This technical guide delves into the pharmacokinetic properties of Cefaclor and explores the anticipated, yet currently undocumented, pharmacokinetic differences with its deuterated analog, Cefaclor-d5. While extensive data exists for Cefaclor, a thorough review of published literature reveals that this compound has been exclusively utilized as an internal standard in bioanalytical methods for the quantification of Cefaclor. Consequently, no direct comparative pharmacokinetic studies have been performed. This guide will, therefore, present a comprehensive overview of the known pharmacokinetics of Cefaclor, detail the experimental protocols for its study, and provide a theoretical framework for the potential pharmacokinetic distinctions of this compound based on the principles of the kinetic isotope effect.

Introduction to Cefaclor and the Role of Deuteration

Cefaclor is a well-absorbed oral antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis. The clinical utility of Cefaclor is well-established; however, like many pharmaceuticals, its pharmacokinetic profile, characterized by a relatively short half-life, can necessitate frequent dosing.

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (the common isotope of hydrogen). The substitution of hydrogen with deuterium at specific metabolically active positions within a drug molecule can significantly alter its metabolic fate. This is due to the "deuterium kinetic isotope effect" (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Cleavage of this bond is often the rate-limiting step in drug metabolism by enzymes such as the cytochrome P450 (CYP) family. A slower rate of metabolism can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.

While the theoretical advantages of deuterating Cefaclor are compelling, it is crucial to reiterate that no published in vivo pharmacokinetic data for this compound is currently available. Its use has been confined to an analytical tool.[3]

Pharmacokinetics of Cefaclor

The pharmacokinetic profile of Cefaclor has been extensively studied in various populations and under different conditions.

Absorption

Cefaclor is well absorbed after oral administration, with peak serum concentrations (Cmax) typically reached within 30 to 60 minutes (Tmax).[1] Food intake can delay the rate of absorption, resulting in a lower Cmax and a longer Tmax, but does not significantly affect the total extent of absorption (AUC).[1]

Distribution

Details on the volume of distribution of Cefaclor are not extensively reported in the provided search results.

Metabolism

Cefaclor is not significantly metabolized in the body.[1][2] However, it undergoes chemical degradation in the body.[1]

Excretion

The primary route of elimination for Cefaclor is renal, with a majority of the drug excreted unchanged in the urine.[1][2] The serum half-life in individuals with normal renal function is approximately 0.5 to 0.7 hours.[1]

Quantitative Pharmacokinetic Data for Cefaclor

The following table summarizes key pharmacokinetic parameters for Cefaclor based on available literature.

ParameterValueConditionsReference
Tmax (Time to Peak Concentration) 30 - 60 minutesFasting[1]
t½ (Half-life) 0.5 - 0.7 hoursNormal renal function[1]
Excretion Primarily unchanged in urine-[1][2]

Theoretical Pharmacokinetic Differences of this compound: The Kinetic Isotope Effect

In the absence of empirical data for this compound, we can theorize its potential pharmacokinetic profile based on the deuterium kinetic isotope effect. The five deuterium atoms in this compound are located on the phenylglycyl side chain. If the metabolism of this side chain is a significant route of elimination for Cefaclor, then the C-D bonds would be expected to be more resistant to enzymatic cleavage than the corresponding C-H bonds.

A logical workflow for investigating the potential impact of deuteration on Cefaclor's pharmacokinetics would be as follows:

G cluster_0 Pre-clinical Assessment cluster_1 In Vivo Pharmacokinetic Study cluster_2 Comparative Analysis Identify Metabolic Sites Identify Metabolic Sites Synthesize this compound Synthesize this compound Identify Metabolic Sites->Synthesize this compound In Vitro Metabolism In Vitro Metabolism Synthesize this compound->In Vitro Metabolism Animal Model Dosing Animal Model Dosing In Vitro Metabolism->Animal Model Dosing Plasma Sample Collection Plasma Sample Collection Animal Model Dosing->Plasma Sample Collection LC-MS/MS Analysis LC-MS/MS Analysis Plasma Sample Collection->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation Compare PK Profiles Compare PK Profiles PK Parameter Calculation->Compare PK Profiles Assess Bioequivalence Assess Bioequivalence Compare PK Profiles->Assess Bioequivalence Evaluate Safety Profile Evaluate Safety Profile Assess Bioequivalence->Evaluate Safety Profile

Caption: Hypothetical workflow for comparing the pharmacokinetics of Cefaclor and this compound.

This process would likely reveal:

  • Increased Half-Life (t½): Slower metabolism would lead to a longer elimination half-life for this compound compared to Cefaclor.

  • Increased Area Under the Curve (AUC): A longer half-life and reduced clearance would result in greater overall drug exposure.

  • Reduced Clearance (CL): The rate of drug removal from the body would be expected to decrease.

  • Unaltered Time to Peak Concentration (Tmax): Absorption is generally not significantly affected by deuteration.

The potential metabolic pathway and the influence of deuteration can be visualized as follows:

G Cefaclor Cefaclor CYP450 Metabolism CYP450 Metabolism Cefaclor->CYP450 Metabolism C-H bond cleavage (faster) Renal Excretion (Unchanged) Renal Excretion (Unchanged) Cefaclor->Renal Excretion (Unchanged) This compound This compound This compound->CYP450 Metabolism C-D bond cleavage (slower) This compound->Renal Excretion (Unchanged) Metabolite(s) Metabolite(s) CYP450 Metabolism->Metabolite(s)

Caption: Theoretical impact of deuteration on Cefaclor metabolism.

Experimental Protocols for Cefaclor Pharmacokinetic Studies

The methodologies employed in studying Cefaclor's pharmacokinetics are crucial for obtaining reliable data. A standard protocol involves the following steps:

Study Design

Most studies employ a randomized, crossover design with a washout period between drug administrations to minimize carry-over effects.

Subject Population

Studies are typically conducted in healthy adult volunteers, with specific cohorts for elderly subjects or those with renal impairment to assess pharmacokinetic variations.

Dosing and Administration

A single oral dose of Cefaclor is administered, often after an overnight fast. The influence of food is assessed by administering the drug with a standardized meal.

Sample Collection

Blood samples are collected at predetermined time points before and after drug administration. Plasma is separated and stored frozen until analysis.

Bioanalytical Method

Plasma concentrations of Cefaclor are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This is where this compound is utilized as an internal standard to ensure accuracy and precision of the measurement. The mass transitions (m/z) monitored are 368.1 → 174.1 for Cefaclor and 373.1 → 179.1 for this compound.[3]

Pharmacokinetic Analysis

Non-compartmental analysis is typically used to determine the key pharmacokinetic parameters from the plasma concentration-time data.

The experimental workflow for a typical Cefaclor bioequivalence study is illustrated below:

G Screening Screening Randomization Randomization Screening->Randomization Dosing Period 1 Dosing Period 1 Randomization->Dosing Period 1 Group A: Test Group B: Reference Washout Washout Dosing Period 1->Washout Dosing Period 2 Dosing Period 2 Washout->Dosing Period 2 Crossover Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) Dosing Period 2->Sample Analysis (LC-MS/MS) Pharmacokinetic & Statistical Analysis Pharmacokinetic & Statistical Analysis Sample Analysis (LC-MS/MS)->Pharmacokinetic & Statistical Analysis

Caption: Standard workflow for a Cefaclor bioequivalence study.

Conclusion and Future Directions

The theoretical basis for expecting pharmacokinetic differences, primarily a longer half-life and increased exposure for this compound due to the kinetic isotope effect, is strong. However, without empirical data, this remains speculative. Future research, including in vitro metabolism studies and in vivo pharmacokinetic studies in animal models and eventually humans, is necessary to elucidate the actual pharmacokinetic profile of this compound and to determine if its development as a therapeutically improved version of Cefaclor is warranted. Such studies would provide the quantitative data needed for a direct and meaningful comparison, potentially paving the way for a new generation of cephalosporin antibiotics with enhanced properties.

References

Solubility Profile of Cefaclor-d5 in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide is intended to assist researchers in the preparation of stock solutions, formulation development, and in vitro/in vivo assay design involving Cefaclor-d5.

Core Solubility Data

The solubility of a compound is a critical parameter influencing its bioavailability, formulation, and efficacy. The following table summarizes the known solubility of Cefaclor in various common laboratory solvents. This data serves as a strong proxy for the expected solubility of this compound.

SolventMolar Mass ( g/mol )Solubility (at 25°C)Observations
Dimethyl Sulfoxide (DMSO)78.1311-22 mg/mLA good solvent for preparing concentrated stock solutions.[3][4] It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[5][6]
Water18.02Slightly soluble / InsolubleCefaclor is described as slightly soluble in water. For practical purposes in many lab setting, it can be considered insoluble.[3][4]
Ethanol46.07Practically insolubleNot a suitable solvent for dissolving Cefaclor.[3][4]
Methanol32.04Practically insolubleNot a suitable solvent for dissolving Cefaclor.
Water:Propylene Glycol (20:80 v/v)N/A29.93 mg/mLCo-solvency can significantly enhance the solubility of Cefaclor.[7]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical sciences. A commonly employed method involves the equilibrium solubility measurement, which is detailed below.

Protocol: Equilibrium Solubility Measurement

This method determines the saturation concentration of a solute in a solvent at a specific temperature.

Materials:

  • This compound powder

  • Selected laboratory solvents (e.g., DMSO, water, ethanol)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed vial. The amount of solid added should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Dilution and Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a pharmaceutical compound like this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: A flowchart illustrating the key steps in an equilibrium solubility experiment.

References

Methodological & Application

Application Note: Quantitative Analysis of Cefaclor in Human Plasma by LC-MS/MS using Cefaclor-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Cefaclor in human plasma using a stable isotope-labeled internal standard, Cefaclor-d5. The protocol employs a simple protein precipitation step for sample preparation, followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method is highly suitable for pharmacokinetic studies and therapeutic drug monitoring, offering excellent accuracy, precision, and a broad dynamic range.

Introduction

Cefaclor is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note presents a validated LC-MS/MS method for the determination of Cefaclor in human plasma, utilizing this compound as the internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.

Experimental Workflow

Caption: Overall experimental workflow from sample preparation to data analysis.

Materials and Methods

Reagents and Materials
  • Cefaclor and this compound reference standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (e.g., Waters Acquity UPLC)

  • Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S)

  • Analytical Column: C18 column (e.g., Ultimate XB C18, 2.1 x 50.0 mm, 5.0 μm)[1]

Standard Solutions

Stock solutions of Cefaclor and this compound were prepared in methanol. Working standard solutions were prepared by diluting the stock solutions with a methanol/water mixture. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method was used for plasma sample preparation.[1][2]

G start Start: Plasma Sample (100 µL) add_is Add 20 µL this compound Working Solution start->add_is add_precip Add 200 µL Methanol add_is->add_precip vortex Vortex Mix (1 min) add_precip->vortex centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant (e.g., 100 µL) centrifuge->transfer dilute Dilute with Water/Formic Acid (1:4 v/v) transfer->dilute inject Inject into LC-MS/MS dilute->inject

Caption: Detailed workflow for plasma sample preparation.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
ColumnUltimate XB C18 (2.1 x 50.0 mm, 5.0 μm)[1]
Mobile Phase A0.1% Formic Acid in Water[1]
Mobile Phase B0.1% Formic Acid in Acetonitrile[1]
Flow Rate0.4 mL/min[2]
Column Temperature40 °C
Injection Volume5 µL
Gradient ElutionA gradient program is typically used to ensure optimal separation.

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive[1]
Capillary Voltage4.5 kV
Source Temperature120 °C
Desolvation Gas Flow650 L/h
Cone Gas Flow50 L/h
Detection ModeMultiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cefaclor368.2[1]191.1[1]
This compound373.2[1]196.1[1]

Results and Discussion

The method was validated for selectivity, linearity, accuracy, precision, recovery, and matrix effect.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 20.0 to 10,000.0 ng/mL, with a coefficient of determination (R²) greater than 0.99.[1] The lower limit of quantification (LLOQ) was established at 20.0 ng/mL.[1]

Accuracy and Precision

The intra- and inter-day precision and accuracy were evaluated using quality control samples at low, medium, and high concentrations. The results were within the acceptable limits as per regulatory guidelines.

Table 4: Summary of Quantitative Performance

ParameterResult
Linearity Range 20.0 - 10,000.0 ng/mL[1]
Correlation Coefficient (R²) > 0.99[1]
Lower Limit of Quantification (LLOQ) 20.0 ng/mL[1]
Quality Control (QC) Levels Low QC: 60.0 ng/mL[1]Medium QC: 650 ng/mL[1]High QC: 7500 ng/mL[1]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery Consistent and reproducible across QC levels.
Matrix Effect Minimal and compensated for by the use of this compound.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantitative analysis of Cefaclor in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple sample preparation protocol and rapid analysis time make this method well-suited for high-throughput applications in clinical and research settings.

References

Application Note: A Validated Bioanalytical Method for the Quantification of Cefaclor in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This document details a robust and validated bioanalytical method for the accurate quantification of Cefaclor in human plasma. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and incorporates Cefaclor-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high precision and accuracy, correcting for matrix effects and variability during sample processing.[1][2] This protocol is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Cefaclor.

The methodology is based on a straightforward protein precipitation extraction technique, providing a clean sample and efficient recovery.[2][3] Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.[2][4] The method has been validated according to the principles outlined in the FDA and International Council for Harmonisation (ICH) guidelines on bioanalytical method validation.[5][6][7][8]

Materials and Equipment

Reagents and Chemicals
  • Cefaclor (Reference Standard)

  • This compound (Internal Standard)[1]

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Drug-free Human Plasma (with K2-EDTA as anticoagulant)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple Quadrupole Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Analytical Balance

  • Micro-pipettes

  • Vortex Mixer

  • Centrifuge (capable of 4°C)

  • 1.5 mL Polypropylene Microcentrifuge Tubes

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

2.1.1 Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 10 mg of Cefaclor and this compound reference standards into separate volumetric flasks.

  • Dissolve in methanol to achieve a final concentration of 1 mg/mL for both Cefaclor (Stock A) and this compound (IS Stock).

  • Store stock solutions at -20°C.

2.1.2 Working Solutions

  • Cefaclor Working Solutions: Prepare a series of working solutions by serially diluting Stock A with 50:50 (v/v) methanol:water to create concentrations for spiking calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS Stock with methanol to achieve a final concentration of 100 ng/mL.

2.1.3 Calibration Standards (CS) and Quality Control (QC) Samples

  • Spike 5 µL of the appropriate Cefaclor working solution into 95 µL of drug-free human plasma to prepare a set of calibration standards.

  • Prepare at least four levels of QC samples in drug-free human plasma:

    • L L O Q: Lower Limit of Quantification

    • L Q C: Low Quality Control

    • M Q C: Medium Quality Control

    • H Q C: High Quality Control

  • Vortex all CS and QC samples for 30 seconds and store them at -80°C until analysis. Cefaclor is known to be unstable in biological matrices, so minimizing storage time and maintaining low temperatures is crucial.[9][10]

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples (CS, QC, and unknown study samples) on ice.

  • Label clean 1.5 mL microcentrifuge tubes.

  • Aliquot 50 µL of each plasma sample into the corresponding tube.

  • Add 150 µL of the IS Working Solution (100 ng/mL this compound in methanol) to each tube. The methanol acts as the protein precipitating agent.[2]

  • Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial.

  • Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.

G Diagram 1: Sample Preparation Workflow cluster_prep Plasma Sample Processing s1 1. Aliquot 50 µL Plasma (Calibrator, QC, or Unknown) s2 2. Add 150 µL Internal Standard (this compound in Methanol) s1->s2 s3 3. Vortex for 1 minute s2->s3 s4 4. Centrifuge at 14,000 rpm for 10 min at 4°C s3->s4 s5 5. Transfer 100 µL Supernatant s4->s5 s6 6. Inject into LC-MS/MS s5->s6

Caption: Diagram 1: Protein precipitation workflow for plasma samples.

LC-MS/MS Instrumental Conditions

The following table summarizes the typical instrument parameters for the analysis. These may require optimization based on the specific instrumentation used.

ParameterCondition
LC System
ColumnC18 Column (e.g., 2.1 x 50 mm, 5.0 µm)[2]
Mobile Phase A0.1% Formic Acid in Water[2]
Mobile Phase B0.1% Formic Acid in Acetonitrile[2]
Flow Rate0.4 mL/min[11][12]
GradientOptimized for separation (e.g., start at 5% B, ramp to 95% B, re-equilibrate)
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive[2]
MRM TransitionsCefaclor: m/z 368.2 → 191.1[2] This compound: m/z 373.2 → 196.1[2]
Dwell Time100-200 ms
Source Temperature500°C
Ion Spray Voltage5500 V

Bioanalytical Method Validation Protocol

The method must be validated to demonstrate its reliability for the intended application, following regulatory guidelines.[13]

Selectivity and Specificity
  • Protocol: Analyze at least six different blank human plasma lots to investigate potential interference from endogenous components at the retention times of Cefaclor and this compound. The response in blank samples should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.

Linearity and Lower Limit of Quantification (LLOQ)
  • Protocol: Analyze calibration curves (typically 8 non-zero standards) on three separate days. The curve is constructed by plotting the peak area ratio (Cefaclor/Cefaclor-d5) against the nominal concentration of Cefaclor. A linear regression with a weighting factor (e.g., 1/x²) is used.

  • Acceptance Criteria: The coefficient of determination (r²) should be >0.99.[2] The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for LLOQ). The LLOQ is the lowest standard on the curve that can be quantified with acceptable precision (≤20%) and accuracy (within ±20%).

Accuracy and Precision
  • Protocol: Analyze five replicates of the QC samples (LLOQ, LQC, MQC, HQC) on three separate days (inter-assay) and within the same day (intra-assay).

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% for LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for LLOQ).[12]

Recovery and Matrix Effect
  • Protocol:

    • Recovery: Compare the peak area of Cefaclor from extracted plasma QC samples (LQC, MQC, HQC) to the peak area of unextracted standards of the same concentration.

    • Matrix Effect: Compare the peak area of Cefaclor spiked into extracted blank plasma from six different sources to the peak area of pure standards in the mobile phase. The use of a deuterated internal standard is intended to normalize for matrix effects.[2]

  • Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the matrix factor across the different lots should be ≤15%.

Stability
  • Protocol: Evaluate the stability of Cefaclor in plasma under various conditions by analyzing LQC and HQC samples (n=3) and comparing the results to freshly prepared samples. Given Cefaclor's known instability, this is a critical parameter.[9][10]

    • Short-Term (Bench-Top): At room temperature for at least 4-6 hours.

    • Long-Term: At -80°C for the expected duration of sample storage.

    • Freeze-Thaw: After at least three freeze-thaw cycles (-80°C to room temperature).

    • Post-Preparative (Autosampler): In the autosampler at a controlled temperature (e.g., 4°C) for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Presentation

The following tables summarize the expected validation results for the bioanalytical method.

Table 1: Calibration Curve Parameters
ParameterAcceptance CriteriaTypical Result
Linear Range (ng/mL)-20.0 - 10,000[2]
Regression Model-Linear, 1/x² weighting
Correlation Coefficient (r²)> 0.99> 0.995
Deviation of Standards from Nominal (%)±15% (±20% at LLOQ)< 10% (< 15% at LLOQ)
Table 2: Intra-Assay and Inter-Assay Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%Bias)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)
LLOQ20.0≤ 20%± 20%≤ 20%± 20%
LQC60.0≤ 15%± 15%≤ 15%± 15%
MQC650≤ 15%± 15%≤ 15%± 15%
HQC7500≤ 15%± 15%≤ 15%± 15%
Table 3: Stability Assessment Summary
Stability ConditionDurationTemperatureMean % Change from Nominal (Acceptance: ±15%)
Bench-Top Stability6 hoursRoom Temp.< 10%
Freeze-Thaw Stability3 cycles-80°C to RT< 10%
Long-Term Stability30 days-80°C< 15%
Post-Preparative Stability24 hours4°C< 10%

Overall Workflow Visualization

G Diagram 2: Bioanalytical Method Development and Validation Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Application dev1 LC Method Optimization (Column, Mobile Phase) dev2 MS/MS Parameter Tuning (MRM Transitions, Voltages) dev1->dev2 dev3 Sample Prep Development (Protein Precipitation) dev2->dev3 val1 Selectivity & Linearity dev3->val1 Proceed to Validation val2 Accuracy & Precision val1->val2 val3 Recovery & Matrix Effect val2->val3 val4 Stability Assessment (Freeze-Thaw, Bench-Top, etc.) val3->val4 app1 Analysis of Study Samples (PK / BE Studies) val4->app1 Apply Validated Method

Caption: Diagram 2: Overall workflow from method development to application.

References

Application Notes and Protocols: The Role of Cefaclor-d5 in Pharmacokinetic Studies of Cefaclor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefaclor is a second-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. While preclinical and clinical pharmacokinetic studies on Cefaclor are numerous, there is a notable absence of publicly available data on the pharmacokinetics of its deuterated analog, Cefaclor-d5, as a therapeutic agent itself. Instead, this compound plays a critical role as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Cefaclor in biological matrices.[2]

These application notes provide a comprehensive overview of the use of this compound in the preclinical and clinical pharmacokinetic studies of Cefaclor, detailing experimental protocols and summarizing key pharmacokinetic data obtained through its application.

I. Quantitative Pharmacokinetic Data of Cefaclor

The following tables summarize the pharmacokinetic parameters of Cefaclor from various clinical studies in healthy human subjects. These studies utilized this compound as an internal standard for accurate quantification.

Table 1: Pharmacokinetic Parameters of Cefaclor Granule vs. Cefaclor Suspension in Healthy Chinese Subjects (Fasting State)

ParameterCefaclor Granule (Test)Cefaclor Suspension (Reference)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) --93.01% (85.96%–100.63%)[2]
AUC0-t (ng·h/mL) --97.92% (96.49%–99.38%)[2]
AUC0-∞ (ng·h/mL) --97.95% (96.52%–99.41%)[2]
t1/2 (h) 0.78 ± 0.100.79 ± 0.08-
Tmax (h) 0.3333 (median)0.3331 (median)-

Data from a bioequivalence study in 24 healthy Chinese subjects who received a single oral dose of 0.125 g of each formulation.[2]

Table 2: Pharmacokinetic Parameters of Cefaclor Granule vs. Cefaclor Suspension in Healthy Chinese Subjects (Postprandial State)

ParameterCefaclor Granule (Test)Cefaclor Suspension (Reference)Geometric Mean Ratio (90% CI)
Cmax (ng/mL) --89.27% (81.97%–97.22%)[2]
AUC0-t (ng·h/mL) --97.31% (95.98%–98.65%)[2]
AUC0-∞ (ng·h/mL) --97.31% (95.93%–98.71%)[2]
t1/2 (h) 0.98 ± 0.341.05 ± 0.56-
Tmax (h) 1.9997 (median)2.168 (median)-

Data from a bioequivalence study in 24 healthy Chinese subjects who received a single oral dose of 0.125 g of each formulation after a high-fat meal.[2]

II. Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in the pharmacokinetic analysis of Cefaclor.

Protocol 1: Human Plasma Sample Preparation for LC-MS/MS Analysis

This protocol describes the protein precipitation method for extracting Cefaclor from human plasma samples.

Materials:

  • Human plasma samples containing Cefaclor

  • This compound internal standard solution

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw frozen human plasma samples at room temperature.

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add a specific amount of this compound internal standard solution to each plasma sample to achieve a final concentration within the linear range of the assay.

  • Add 300 µL of acetonitrile to the plasma sample.

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.

Protocol 2: LC-MS/MS Quantification of Cefaclor in Human Plasma

This protocol outlines the parameters for a typical LC-MS/MS method for the quantification of Cefaclor using this compound as an internal standard.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to ensure separation of Cefaclor and this compound from endogenous plasma components.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cefaclor: m/z 368.1 → 174.1[2]

    • This compound: m/z 373.1 → 179.1[2]

  • Ion Source Temperature: 550°C.[3]

  • IonSpray Voltage: 5500 V.[3]

  • Collision Gas: Argon.

Data Analysis:

  • The concentration of Cefaclor in the plasma samples is determined by calculating the peak area ratio of Cefaclor to this compound and comparing it to a standard curve prepared by spiking known concentrations of Cefaclor and a fixed concentration of this compound into blank plasma.

III. Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in pharmacokinetic studies of Cefaclor utilizing this compound.

experimental_workflow cluster_pre_analytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-analytical Phase subject_dosing Subject Dosing with Cefaclor sample_collection Blood Sample Collection subject_dosing->sample_collection sample_processing Plasma Separation sample_collection->sample_processing is_spiking Spiking with this compound (IS) sample_processing->is_spiking sample_prep Protein Precipitation is_spiking->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Peak Area Ratio) lcms_analysis->data_processing pk_analysis Pharmacokinetic Analysis data_processing->pk_analysis reporting Reporting of PK Parameters pk_analysis->reporting

Caption: Experimental workflow for a Cefaclor pharmacokinetic study.

analytical_method plasma_sample Plasma Sample + this compound (IS) protein_precipitation Protein Precipitation + Acetonitrile plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_injection LC Injection supernatant_transfer->lc_injection chromatographic_separation Chromatographic Separation C18 Column lc_injection->chromatographic_separation ms_detection MS/MS Detection MRM Mode chromatographic_separation->ms_detection quantification Quantification Peak Area Ratio (Analyte/IS) ms_detection->quantification

Caption: LC-MS/MS analytical method workflow for Cefaclor quantification.

logical_relationship analyte Cefaclor (Analyte) lcms LC-MS/MS System analyte->lcms is This compound (Internal Standard) is->lcms ratio Peak Area Ratio (Cefaclor / this compound) lcms->ratio concentration Cefaclor Concentration ratio->concentration

Caption: Logical relationship of Cefaclor and this compound in bioanalysis.

References

Application Note: Sample Preparation for the Quantitative Analysis of Cefaclor in Human Plasma using UPLC-MS/MS with Cefaclor-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols and quantitative data for the sample preparation of Cefaclor from human plasma for analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard, Cefaclor-d5, is incorporated to ensure accuracy and precision in pharmacokinetic and bioequivalence studies.

Introduction

Cefaclor is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1][2] Accurate quantification of Cefaclor in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Effective sample preparation is a critical step to remove interfering substances like proteins and phospholipids, thereby enhancing the sensitivity and robustness of the analytical method.

This application note details the most prevalent and effective sample preparation technique for Cefaclor analysis—Protein Precipitation (PPT). Alternative methods, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are also briefly discussed. The protocols provided are designed for use with this compound as an internal standard (IS) to correct for matrix effects and variations in sample processing.

Sample Preparation Methodologies

The primary goal of sample preparation is to isolate the analyte of interest (Cefaclor) from the complex biological matrix (plasma) prior to instrumental analysis.

Protein Precipitation (PPT)

Protein precipitation is a widely used, straightforward, and efficient method for preparing plasma samples for Cefaclor analysis.[3] It involves adding an organic solvent or an acid to the plasma sample, which denatures and precipitates the proteins.[3] Subsequent centrifugation separates the solid protein pellet from the supernatant containing the analyte and internal standard.[4] For Cefaclor analysis, acetonitrile is a commonly used precipitant.[5][6][7][8][9][10]

Advantages:

  • Rapid and simple procedure.

  • Requires minimal solvent volumes.

  • High-throughput capability, often performed in 96-well plates.[4][11]

Disadvantages:

  • May result in less clean extracts compared to LLE or SPE.

  • Potential for ion suppression or enhancement (matrix effects) in LC-MS/MS analysis.

Alternative Methods

While protein precipitation is highly effective for Cefaclor, other techniques can be employed, especially when cleaner samples are required.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent).[12] While effective, LLE can be more time-consuming and may require larger volumes of organic solvents.[12]

  • Solid-Phase Extraction (SPE): SPE is a highly selective method that separates components of a mixture based on their physical and chemical properties.[13][14] The sample is passed through a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analyte of interest is then eluted with an appropriate solvent.[13] SPE can provide the cleanest extracts but is often the most complex and costly method to develop.[14]

Quantitative Performance Data

The following tables summarize the quantitative performance of UPLC-MS/MS methods for Cefaclor analysis in human plasma following protein precipitation.

Table 1: Linearity and Sensitivity

ParameterReported ValueSource
Linearity Range2 - 10,000 ng/mL[5][8]
Lower Limit of Quantification (LLOQ)2 ng/mL[5][8]
Correlation Coefficient (r²)> 0.99[6]

Table 2: Precision and Accuracy

Quality Control (QC) LevelIntra-Assay Precision (%RSD)Inter-Assay Precision (%RSD)Accuracy (%)Source
Low QC (5 ng/mL)3.7 - 10.7%5.8 - 8.9%< 15%[5][8]
Medium QC (200 ng/mL)3.7 - 10.7%5.8 - 8.9%< 15%[5][8]
High QC (5,000 ng/mL)3.7 - 10.7%5.8 - 8.9%< 15%[5][8]

Table 3: Recovery

AnalyteReported RecoverySource
Cefaclor> 90%[15]
Internal Standard (Cephradine)> 90%[15]

Note: Recovery data using this compound was not explicitly found; however, data from a structurally similar internal standard is provided for reference.

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile

This protocol is adapted from established UPLC-MS/MS methods for Cefaclor quantification in human plasma.[5][8]

Materials:

  • Blank human plasma

  • Cefaclor reference standard

  • This compound internal standard

  • Acetonitrile (HPLC or MS grade)

  • Formic acid (MS grade)

  • Methanol (HPLC or MS grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and tips

  • Vortex mixer

  • Microcentrifuge

  • HPLC vials

Procedure:

  • Preparation of Stock Solutions:

    • Cefaclor Stock (1 mg/mL): Accurately weigh and dissolve Cefaclor reference standard in water.

    • This compound IS Stock (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

    • Store stock solutions at an appropriate temperature as per stability data (e.g., -20°C).

  • Preparation of Working Solutions:

    • Prepare serial dilutions of the Cefaclor stock solution with a 50:50 methanol/water mixture to create calibration standards.

    • Prepare a this compound IS working solution by diluting the IS stock solution with acetonitrile containing 0.1% formic acid.

  • Sample Preparation:

    • Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the this compound IS working solution to each tube.

    • Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate the proteins.[16]

    • Vortex mix the samples for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]

    • Carefully transfer the supernatant to a clean HPLC vial.

    • Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.[16]

4.2. UPLC-MS/MS Instrument Conditions (Example)

  • UPLC System: Waters ACQUITY UPLC

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)[5][8]

  • Mobile Phase A: 0.1% Formic Acid in Water[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]

  • Flow Rate: 0.4 mL/min[5][8]

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[6]

  • MRM Transitions:

    • Cefaclor: m/z 367.5 → 173.8[5][8]

    • This compound (example): m/z 372.5 → 178.8 (Note: Exact transition for this compound should be optimized empirically).

Visualization of Workflows

The following diagrams illustrate the logical flow of the analytical and sample preparation processes.

cluster_pre Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_post Data Processing A Collect Plasma Sample B Spike with this compound (IS) A->B C Sample Pre-treatment (e.g., Protein Precipitation) B->C D UPLC Separation C->D E MS/MS Detection D->E F Quantification using IS G Pharmacokinetic Analysis F->G

Caption: General workflow for Cefaclor bioanalysis.

A Start: 100 µL Plasma B Add Internal Standard (this compound) A->B C Add Acetonitrile (Precipitating Agent) B->C D Vortex Mix (1 minute) C->D E Centrifuge (10,000 x g, 10 min) D->E F Collect Supernatant E->F G Inject into UPLC-MS/MS F->G

Caption: Protein Precipitation workflow for Cefaclor.

A Start: Plasma Sample + IS (this compound) C Load Sample A->C B Condition SPE Cartridge B->C D Wash Cartridge (Remove Interferences) C->D E Elute Analyte (Cefaclor + IS) D->E F Evaporate & Reconstitute E->F G Inject into UPLC-MS/MS F->G

Caption: Solid-Phase Extraction (SPE) workflow.

A Start: Aqueous Plasma Sample + IS (this compound) B Add Immiscible Organic Solvent A->B C Vortex/Mix Vigorously B->C D Centrifuge to Separate Phases C->D E Collect Organic Layer D->E F Evaporate & Reconstitute E->F G Inject into UPLC-MS/MS F->G

Caption: Liquid-Liquid Extraction (LLE) workflow.

References

Application Notes and Protocols for Cefaclor-d5 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Cefaclor-d5 as a crucial tool in high-throughput screening (HTS) assays for the discovery of novel antibiotics targeting bacterial cell wall synthesis.

This compound, a deuterated analog of the second-generation cephalosporin antibiotic Cefaclor, serves as an ideal internal standard for mass spectrometry-based screening and quantification. Its chemical and physical properties are nearly identical to Cefaclor, but its increased mass allows for clear differentiation in mass spectrometric analyses, ensuring accurate and precise quantification of potential antibiotic candidates.

Mechanism of Action of Cefaclor

Cefaclor, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[1] This disruption of cell wall integrity leads to cell lysis and bacterial death.

Cefaclor Mechanism of Action Cefaclor Cefaclor PBP Penicillin-Binding Proteins (PBPs) Cefaclor->PBP Binds to Peptidoglycan Peptidoglycan Cross-Linking PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Disrupts Lysis Cell Lysis & Death CellWall->Lysis Leads to

Caption: Cefaclor's mechanism of action targeting bacterial cell wall synthesis.

Application of this compound in High-Throughput Screening

This compound is an invaluable tool in mass spectrometry (MS)-based high-throughput screening assays for the discovery of new antibiotics that target bacterial cell wall synthesis. It is primarily used as an internal standard for the accurate quantification of hit compounds identified in primary screens.

High-Throughput Screening Workflow

A typical HTS workflow for identifying inhibitors of bacterial cell wall synthesis involves a primary screen to identify compounds that inhibit bacterial growth, followed by secondary assays to confirm the mechanism of action and quantify the potency of the hits.

High-Throughput Screening Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Quantification cluster_2 Mechanism of Action Studies CompoundLibrary Compound Library PrimaryAssay Whole-Cell Growth Inhibition Assay CompoundLibrary->PrimaryAssay PrimaryHits Primary Hits PrimaryAssay->PrimaryHits LCMS LC-MS/MS Analysis with this compound PrimaryHits->LCMS ConfirmedHits Confirmed & Quantified Hits LCMS->ConfirmedHits MOA Target-Based Assays (e.g., PBP binding) ConfirmedHits->MOA LeadCompounds Lead Compounds MOA->LeadCompounds

Caption: A generalized workflow for HTS antibiotic discovery.

Quantitative Data for this compound in LC-MS/MS Assays

The following tables summarize key quantitative parameters for the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Cefaclor.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cefaclor368.1174.1
This compound373.1179.1

Data sourced from pharmacokinetic studies utilizing this compound as an internal standard.[2]

Table 2: LC-MS/MS Assay Parameters

ParameterValue
Linear Range10 - 8,000 ng/mL
Lower Limit of Quantification (LLOQ)10 ng/mL
Intra-assay Precision (%RSD)< 15%
Inter-assay Precision (%RSD)< 15%
Accuracy (%Bias)Within ±15%

These parameters are typical for bioanalytical method validation and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Protocol for Sample Preparation for LC-MS/MS Analysis

This protocol describes the preparation of bacterial culture samples for the quantification of a Cefaclor-like hit compound using this compound as an internal standard.

Materials:

  • Bacterial culture treated with test compounds

  • This compound internal standard solution (concentration to be optimized)

  • Acetonitrile

  • Formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Transfer 100 µL of the bacterial culture to a microcentrifuge tube.

  • Add a pre-determined amount of this compound internal standard solution.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 95:5 v/v).

  • Inject an aliquot into the LC-MS/MS system.

Protocol for a High-Throughput Whole-Cell Screening Assay

This protocol outlines a primary HTS assay to identify inhibitors of bacterial growth.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Compound library dissolved in a suitable solvent (e.g., DMSO)

  • 384-well microplates

  • Plate reader for measuring optical density (OD)

Procedure:

  • In each well of a 384-well plate, add 50 µL of bacterial suspension adjusted to a starting OD600 of 0.05.

  • Add the test compounds from the library to a final concentration (e.g., 10 µM). Include positive (e.g., Cefaclor) and negative (e.g., vehicle) controls.

  • Incubate the plates at 37°C with shaking for a pre-determined time (e.g., 18 hours).

  • Measure the OD600 of each well using a plate reader.

  • Calculate the percentage of growth inhibition for each compound compared to the negative control.

  • Compounds showing significant growth inhibition are selected as primary hits for further analysis.

Logical Relationship for Hit Selection

The selection of promising lead compounds from an HTS campaign involves a logical progression from initial broad screening to specific validation and characterization.

Logical Progression of Hit Selection Start Start HTS Campaign PrimaryScreen Primary Screen (Growth Inhibition) Start->PrimaryScreen HitConfirmation Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirmation Identifies Hits Quantification Quantification using This compound HitConfirmation->Quantification Confirms Activity MOA_Validation Mechanism of Action Validation Quantification->MOA_Validation Provides Potency Lead_Selection Lead Compound Selection MOA_Validation->Lead_Selection Validates Target

References

Application Notes and Protocols for the Analysis of Cefaclor-d5 in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Cefaclor in environmental samples utilizing Cefaclor-d5 as an internal standard. The use of an isotopically labeled internal standard is a robust technique to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Introduction

Cefaclor is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections. The widespread use of Cefaclor can lead to its introduction into the environment through various pathways, including wastewater treatment plant effluents. Monitoring the concentration of such antibiotics in environmental matrices is crucial for assessing potential ecological risks and the development of antibiotic resistance.

Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of organic micropollutants in complex environmental samples. This compound, a deuterated analog of Cefaclor, serves as an ideal internal standard as it co-elutes with the target analyte and behaves similarly during extraction and ionization, thus compensating for potential analytical variabilities.

Data Presentation

The following tables summarize the quantitative data for the analysis of Cefaclor in various water matrices using an isotope dilution LC-MS/MS method with this compound as the internal standard. The data is compiled from various studies and represents typical method performance.

Table 1: LC-MS/MS Parameters for Cefaclor and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cefaclor368.2191.1
This compound373.2196.1

Table 2: Method Performance in Different Water Matrices

MatrixRecovery (%)Limit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Reference
Deionized Water84.2 - 98.926 - 5987 - 197[1]
Surface Water71.2 - 81.026 - 5987 - 197[1]
Wastewater (Influent)56.9 - 72.126 - 5987 - 197[1]
Wastewater (Effluent)56.9 - 72.127.5 - 131.891.7 - 439.3[1][2]

Note: Recovery and limit values are for Cefaclor and are indicative of the performance of methods for cephalosporin analysis in the respective matrices. The use of this compound as an internal standard helps to normalize variations in recovery.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is a general procedure for the extraction and concentration of Cefaclor from water samples using Oasis HLB cartridges.

Materials:

  • Oasis HLB SPE Cartridges

  • Methanol (HPLC grade)

  • Formic acid (reagent grade)

  • Ultrapure water

  • Water sample (e.g., wastewater effluent, surface water)

  • This compound internal standard solution

Procedure:

  • Sample Preservation: Upon collection, water samples should be stored at 4°C and extracted as soon as possible to minimize degradation of Cefaclor.

  • Spiking with Internal Standard: Fortify the water sample with a known concentration of this compound internal standard solution.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the Oasis HLB cartridge.

    • Equilibrate the cartridge by passing 5 mL of ultrapure water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the water sample (typically 100-500 mL) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

  • Elution:

    • Elute the retained analytes (Cefaclor and this compound) with 5-10 mL of methanol into a clean collection tube.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a starting point for the LC-MS/MS analysis of Cefaclor and this compound. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40°C.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cefaclor: Precursor ion 368.2 m/z → Product ion 191.1 m/z.

    • This compound: Precursor ion 373.2 m/z → Product ion 196.1 m/z.

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Environmental Water Sample Spike Spike with this compound Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Elution Elution SPE->Elution Concentration Evaporation & Reconstitution Elution->Concentration LC_MS LC-MS/MS Analysis Concentration->LC_MS Data Data Acquisition & Processing LC_MS->Data Quant Quantification using Isotope Dilution Data->Quant Result Result Quant->Result Final Concentration

Caption: Experimental workflow for the analysis of this compound in environmental samples.

Logical_Relationship cluster_problem Analytical Challenge cluster_solution Solution cluster_outcome Outcome Matrix Complex Environmental Matrix Compensation Compensation for Matrix Effects & Loss Matrix->Compensation Variability Sample Prep Variability Variability->Compensation IS This compound (Internal Standard) IS->Compensation Accuracy Accurate & Precise Quantification Compensation->Accuracy

Caption: Logic of using an internal standard for accurate analysis.

References

Troubleshooting & Optimization

Cefaclor-d5 HPLC Troubleshooting: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the HPLC analysis of Cefaclor-d5.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of peak tailing for my this compound peak?

Peak tailing, where a peak is asymmetrical with a trailing edge, is a frequent issue. It can compromise accurate integration and quantification.[1][2]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: this compound, having basic functional groups (amines), can interact with acidic residual silanol groups on the silica-based column packing. This secondary interaction mechanism leads to tailing.[3]

    • Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase to between 2.5 and 4.7.[4][5] At a lower pH, the amine groups on this compound will be protonated (positively charged), and the silanol groups will be neutral, minimizing the unwanted interaction.[3]

    • Solution 2: Use a Buffer: Incorporate a buffer like ammonium dihydrogen phosphate or potassium dihydrogen phosphate (0.02M to 0.067M) to maintain a stable, low pH throughout the analysis.[5][6]

    • Solution 3: Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to reduce their availability for interaction.[7]

    • Solution 4: Add an Ion-Pairing Agent: Reagents like sodium 1-pentanesulfonate can be added to the mobile phase to interact with the analyte and improve peak shape.[4][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1]

    • Solution: Reduce the injection volume or dilute the sample and reinject.[9]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can create active sites that cause tailing.[9]

    • Solution 1: Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.[7]

    • Solution 2: Flush the Column: Reverse-flush the column with a strong solvent to remove contaminants. Always check the manufacturer's instructions to ensure the column is reversible.[10]

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause peak broadening and tailing.[9]

    • Solution: Use shorter, narrower internal diameter tubing (PEEK tubing is often a good choice) to minimize dead volume.[9]

Q2: My this compound peak is split or appears as a doublet. What should I do?

Peak splitting occurs when a single compound appears as two or more peaks.[11] This can be caused by issues at the column inlet or by the sample solvent.

Potential Causes & Solutions:

  • Blocked Column Frit: Particulate matter from the sample, mobile phase, or system wear can partially block the inlet frit, causing the sample flow to be distorted.[12][13] This typically affects all peaks in the chromatogram.[10]

    • Solution: Reverse-flush the column. If this doesn't resolve the issue, the frit or the entire column may need to be replaced.[12] Filtering all samples and mobile phases is a good preventative measure.[10]

  • Column Void: A void or channel in the stationary phase packing at the head of the column can cause the sample to travel through multiple paths.[12]

    • Solution: This issue is generally not correctable by flushing. The column will likely need to be replaced.[12]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion and splitting.[14]

    • Solution: Whenever possible, dissolve and inject your this compound standard in the initial mobile phase.[14]

Q3: I'm observing "ghost peaks" in my chromatogram. Could this be related to this compound?

Ghost peaks are unexpected peaks that can appear in blank runs or sample runs, often due to contamination or analyte degradation.[1]

Potential Causes & Solutions:

  • On-Column Degradation: Cefaclor can degrade at elevated column temperatures (above 30°C), especially in the presence of dissolved oxygen in the mobile phase. This can form an oxidative decarboxylation analog that appears as a ghost peak.[15][16]

    • Solution 1: Control Column Temperature: Maintain the column temperature below 30°C to suppress this degradation.[16]

    • Solution 2: Degas Mobile Phase: Thoroughly degas the mobile phase to remove dissolved oxygen.[1]

  • Sample Degradation: Cefaclor is susceptible to degradation via hydrolysis and oxidation, which can be accelerated by pH and temperature.[6][17] Degradants formed in the sample vial can appear as extra peaks.[18][19]

    • Solution: Prepare fresh samples and consider using acidified solutions (e.g., with perchloric acid) for sample pre-treatment to enhance stability, especially in biological matrices.[17]

  • Mobile Phase Contamination: Impurities in solvents or buffer salts can accumulate on the column and elute as ghost peaks, particularly during gradient runs.[14]

    • Solution: Use fresh, high-purity HPLC-grade solvents and reagents.[1]

Experimental Protocols & Data

Reference HPLC Methodologies for Cefaclor

The following table summarizes parameters from various published HPLC methods for Cefaclor, which can serve as a starting point for method development and troubleshooting.

ParameterMethod 1[6][17]Method 2[4][8]Method 3[5]
Column Lichrospher RP-18Supelcosil C18 (25cm x 4.6mm, 5µm)Agilent Eclipse XDB C18 (250mm x 4.6mm, 5µm)
Mobile Phase 80:20 (v/v) 0.067M KH₂PO₄ buffer : MethanolMixture of Sodium 1-pentanesulfonate, water, triethylamine, and methanol25:10:65 (v/v/v) Acetonitrile : Methanol : 0.02M NH₄H₂PO₄ buffer
pH 4.52.5 ± 0.1 (adjusted with Phosphoric Acid)4.7 ± 0.1
Flow Rate 1.3 mL/min1.5 mL/min1.0 mL/min
Detection (UV) 265 nm265 nm265 nm
Additives 0.002 M Hexane-1-sulphonic acid sodium saltTriethylamine, Sodium 1-pentanesulfonateNone specified
Effect of Mobile Phase pH on Cefaclor Retention

Optimizing the mobile phase pH is crucial for achieving good peak shape and resolution. A study on Cefaclor demonstrated the following relationship between pH and retention time:

Mobile Phase pHCefaclor Retention Time (min)
3.005.74
4.504.14
6.004.39
7.005.16

Data from a study determining Cefaclor in biological fluid, which found maximum resolution and separation at pH 4.5.

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Poor Peak Shape

G A Poor this compound Peak Shape B Peak Tailing A->B C Peak Splitting A->C D Ghost Peaks A->D E Secondary Silanol Interactions B->E F Column Overload B->F G Column Contamination B->G H Blocked Frit / Column Void C->H I Sample Solvent Incompatibility C->I J On-Column Degradation D->J S1 Adjust pH (2.5-4.7) Use Buffer Use End-Capped Column E->S1 S2 Reduce Injection Volume Dilute Sample F->S2 S3 Use Guard Column Flush/Replace Column G->S3 S4 Reverse-Flush Column Replace Column H->S4 S5 Inject in Mobile Phase I->S5 S6 Lower Temp (<30°C) Degas Mobile Phase J->S6

Caption: A logical workflow for troubleshooting common HPLC peak shape issues.

Mechanism of Peak Tailing via Silanol Interaction

G cluster_0 Silica Surface (pH > 3) cluster_1 Mobile Phase Si-O⁻ Si-O⁻ Result Causes Peak Tailing Si-O⁻->Result Si-OH Si-OH Si-O⁻_2 Si-O⁻ Analyte This compound-NH₃⁺ Analyte->Si-O⁻ Undesirable Ionic Interaction Mitigation Mitigation: Low pH Mobile Phase Mitigation_exp Silanol groups (Si-OH) are protonated and neutral, reducing interaction. Mitigation->Mitigation_exp

Caption: Interaction of protonated this compound with ionized silanols.

Effect of Mobile Phase pH on this compound Ionization

G cluster_0 Low pH (e.g., 2.5 - 4.5) cluster_1 Mid-Range pH (near pKa) Low_pH This compound-NH₃⁺ (Protonated, Cationic) Result1 Reduced interaction with silanols Good Peak Shape Low_pH->Result1 Leads to Mid_pH This compound-NH₃⁺ <=> this compound-NH₂ (Mixed Population) Result2 Inconsistent interactions Broad or Tailing Peak Mid_pH->Result2 Leads to

Caption: Impact of mobile phase pH on the ionization state of this compound.

References

Technical Support Center: Optimizing Cefaclor-d5 Detection via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the detection of Cefaclor-d5 using mass spectrometry. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key parameter tables to ensure successful and accurate analyses.

Frequently Asked Questions (FAQs)

Q1: What are the primary mass spectrometry parameters for detecting this compound?

A1: The most critical parameters for the detection of this compound by tandem mass spectrometry are the precursor ion and product ion masses for Multiple Reaction Monitoring (MRM). The established MRM transition for this compound is m/z 373.2 → 196.1. For the non-deuterated Cefaclor, the primary transition is m/z 368.2 → 191.1.[1] It is essential to optimize other compound-specific parameters like declustering potential (DP) and collision energy (CE) to maximize sensitivity.

Q2: What is a suitable internal standard for Cefaclor analysis?

A2: this compound is the recommended stable isotope-labeled internal standard (SIL-IS) for the quantification of Cefaclor.[1] Using a SIL-IS is best practice as it co-elutes with the analyte and experiences similar ionization effects, leading to more accurate and precise quantification by compensating for matrix effects and variability in sample preparation.

Q3: What are the common sample preparation techniques for this compound analysis in biological matrices?

A3: Protein precipitation is a widely used and effective method for extracting Cefaclor and this compound from plasma samples.[1] Methanol or acetonitrile are common precipitation agents. This one-step process is efficient for removing proteins that can interfere with the analysis and contaminate the LC-MS system.

Q4: Which chromatographic conditions are typically used for this compound analysis?

A4: Reversed-phase chromatography using a C18 column is the standard approach for separating Cefaclor and this compound.[1] A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of formic acid (e.g., 0.1%) and an organic solvent like acetonitrile is commonly employed. The formic acid helps to improve peak shape and ionization efficiency in positive ion mode.

Experimental Protocols

Protocol 1: Cefaclor and this compound Analysis in Human Plasma

This protocol outlines a standard procedure for the quantification of Cefaclor in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of ice-cold methanol (or acetonitrile) containing the internal standard (this compound) at a known concentration.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: C18, 2.1 x 50 mm, 5.0 µm particle size.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cefaclor: m/z 368.2 → 191.1

    • This compound: m/z 373.2 → 196.1[1]

  • Optimization: Compound-dependent parameters such as declustering potential and collision energy should be optimized for the specific instrument being used.

Data Presentation

Table 1: Reported Mass Spectrometry Parameters for Cefaclor and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Cefaclor368.2191.1ESI+[1]
This compound373.2196.1ESI+[1]
Cefaclor367.5173.8ESI+[2]

Note: The slight variation in the precursor ion mass for Cefaclor (m/z 368.2 vs. 367.5) may be due to differences in instrumentation and the specific adduct being monitored ([M+H]+). It is crucial to confirm the predominant precursor ion on your instrument.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Possible Causes and Solutions

  • Incorrect MRM Transition:

    • Q: Have you confirmed the precursor and product ion masses for this compound?

    • A: Verify that the mass spectrometer is set to monitor the transition m/z 373.2 → 196.1. Infuse a standard solution of this compound directly into the mass spectrometer to confirm the parent and fragment ions.

  • Suboptimal Ion Source Parameters:

    • Q: Are the ion source settings optimized for this compound?

    • A: Systematically optimize the electrospray voltage, nebulizer gas flow, and source temperature to maximize the signal for this compound.

  • Poor Desolvation:

    • Q: Is the mobile phase composition appropriate for efficient ionization?

    • A: Ensure the mobile phase contains a sufficient percentage of organic solvent at the time of elution to promote efficient desolvation and ionization.

  • Degradation of this compound:

    • Q: Is the this compound stock solution and working solutions stable?

    • A: Beta-lactam antibiotics can be susceptible to degradation. Prepare fresh stock solutions and store them appropriately. Analyze a fresh standard to rule out degradation.

Issue 2: High Signal Variability or Poor Reproducibility

Possible Causes and Solutions

  • Matrix Effects (Ion Suppression or Enhancement):

    • Q: Are co-eluting matrix components affecting the ionization of this compound?

    • A: Ion suppression is a common issue in bioanalysis.[2][3] To mitigate this, improve chromatographic separation to move this compound away from interfering matrix components.[2][3] Diluting the sample extract can also reduce the concentration of interfering species. A post-column infusion experiment can help identify regions of ion suppression in your chromatogram.

  • Inconsistent Sample Preparation:

    • Q: Is the protein precipitation step being performed consistently?

    • A: Ensure precise and consistent pipetting of plasma, internal standard, and precipitation solvent. Vortex and centrifuge all samples under the same conditions.

  • Internal Standard Issues:

    • Q: Is the internal standard response consistent across the batch?

    • A: A stable internal standard response is crucial for accurate quantification. If the this compound response is highly variable, investigate potential issues with the IS stock solution, sample preparation, or instrument stability.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions

  • Secondary Interactions with the Column:

    • Q: Is the mobile phase pH appropriate?

    • A: The addition of formic acid to the mobile phase helps to suppress the ionization of residual silanols on the column, which can cause peak tailing for basic compounds. Ensure the mobile phase is adequately buffered.

  • Column Overload:

    • Q: Is the amount of sample being injected too high?

    • A: Injecting too much analyte can lead to peak fronting. Try reducing the injection volume or diluting the sample.

  • Column Contamination or Degradation:

    • Q: Is the column performance deteriorating?

    • A: If peak shape degrades over time, the column may be contaminated or nearing the end of its life. Flush the column with a strong solvent or replace it if necessary.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound IS Plasma->Add_IS Precipitate Protein Precipitation (Methanol/Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation HPLC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Troubleshooting_Workflow cluster_low_signal Low Signal cluster_variability High Variability cluster_peak_shape Poor Peak Shape Start Start Troubleshooting Problem Identify Problem: Low Signal, High Variability, or Poor Peak Shape Start->Problem Check_MRM Verify MRM Transition Problem->Check_MRM Low Signal Investigate_Matrix Investigate Matrix Effects Problem->Investigate_Matrix High Variability Check_Mobile_Phase Check Mobile Phase pH Problem->Check_Mobile_Phase Poor Peak Shape Optimize_Source Optimize Ion Source Check_MRM->Optimize_Source Check_Degradation Check for Degradation Optimize_Source->Check_Degradation Check_Prep Check Sample Prep Consistency Investigate_Matrix->Check_Prep Check_IS Verify IS Response Check_Prep->Check_IS Check_Overload Check for Column Overload Check_Mobile_Phase->Check_Overload Check_Column Inspect Column Condition Check_Overload->Check_Column

References

Addressing matrix effects when using Cefaclor-d5 in biological samples.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Cefaclor using its deuterated internal standard, Cefaclor-d5, in biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when analyzing Cefaclor in biological samples?

A: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[1] These effects can manifest as ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and imprecise quantification of Cefaclor.[1][2] Phospholipids are a major contributor to matrix effects in plasma samples.

Q2: How does using this compound help in addressing matrix effects?

A: this compound is a stable isotope-labeled (SIL) internal standard. Ideally, it has nearly identical physicochemical properties to Cefaclor and will co-elute chromatographically.[3] By co-eluting, both Cefaclor and this compound experience the same degree of ion suppression or enhancement.[4] The ratio of the analyte signal to the internal standard signal should remain constant, allowing for accurate quantification despite variations in the absolute signal intensity.[3]

Q3: Can this compound always compensate for matrix effects?

A: Not always. While SIL internal standards are the gold standard, issues can arise. The primary concern is the "deuterium isotope effect," where the substitution of hydrogen with deuterium can slightly alter the compound's physicochemical properties, potentially leading to a small chromatographic shift.[2] If Cefaclor and this compound do not perfectly co-elute, they may experience different matrix effects, leading to inaccurate results.

Q4: What are the most common sample preparation techniques to reduce matrix effects for Cefaclor analysis?

A: The most common techniques are:

  • Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins.[4] While effective at removing proteins, it is less effective at removing other matrix components like phospholipids.[5]

  • Solid-Phase Extraction (SPE): A more selective technique that separates Cefaclor from matrix components based on their physical and chemical properties. SPE generally results in a cleaner extract and reduced matrix effects compared to PPT.[1][5]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases. It can be effective in removing interfering substances.

Q5: How can I assess the stability of Cefaclor and this compound in my samples?

A: Cefaclor is susceptible to degradation, which can be influenced by pH, temperature, and the sample matrix itself.[6][7][8] Stability should be evaluated under various conditions that mimic the entire analytical process, including:

  • Freeze-thaw stability: Assess degradation after multiple freeze-thaw cycles.

  • Short-term bench-top stability: Evaluate stability at room temperature for the duration of sample preparation.

  • Long-term storage stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) over time.

  • Post-preparative stability: Assess the stability of the processed samples in the autosampler.[9][10]

Studies have shown that Cefaclor is more stable at acidic pH (2.5-4.5) and degrades more rapidly at neutral or basic pH.[6][7] In plasma, significant degradation can occur at room temperature within hours.[6][7] Therefore, it is crucial to keep samples on ice during processing and store them at appropriate low temperatures.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Recovery of Cefaclor

This guide will help you troubleshoot issues related to the recovery of Cefaclor during sample preparation.

Caption: Troubleshooting workflow for poor Cefaclor recovery.

Issue 2: this compound Not Compensating for Matrix Effects

This guide addresses situations where the internal standard fails to track the analyte, often due to differential matrix effects.

Caption: Troubleshooting differential matrix effects with this compound.

Data on Sample Preparation Methods

The choice of sample preparation is critical for minimizing matrix effects and ensuring accurate quantification. Below is a summary of performance data from a study comparing Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) for Cefaclor analysis in human plasma.[11]

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Lower Limit of Quantitation (LLOQ) 100 ng/mL2 ng/mL
Intra-run Precision (%RSD) < 12%< 7.1%
Inter-run Precision (%RSD) < 12%< 7.1%
Accuracy within ±3%-3.6% to 1.1%

Data sourced from a study by Chen et al. (2003).[11]

This data indicates that while PPT is a viable method, SPE provides significantly better sensitivity (a lower LLOQ) and slightly better precision for the analysis of Cefaclor in human plasma.[11] A study by another group using a single-step protein precipitation with acetonitrile achieved an LLOQ of 2 ng/mL, demonstrating that optimization of PPT can also yield high sensitivity.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Cefaclor in Human Plasma

This protocol is a common starting point for sample preparation.

Materials:

  • Human plasma samples, calibration standards, and quality controls.

  • This compound internal standard working solution.

  • Acetonitrile (ACN), ice-cold.

  • Microcentrifuge tubes.

  • Vortex mixer and microcentrifuge.

Procedure:

  • Pipette 100 µL of plasma sample, standard, or QC into a microcentrifuge tube.

  • Add a specified volume of this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to each tube (a 3:1 ratio of ACN to plasma).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen, if necessary, and reconstitute in the mobile phase.

  • Inject the prepared sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Cefaclor in Human Plasma

This protocol provides a cleaner sample extract compared to PPT.

Materials:

  • Human plasma samples, calibration standards, and quality controls.

  • This compound internal standard working solution.

  • SPE cartridges (e.g., C18).

  • SPE manifold.

  • Reagents for conditioning, washing, and elution (e.g., methanol, water, acidic or basic buffers).

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add the this compound internal standard. Acidify the sample (e.g., with acetic acid) to improve binding to the sorbent.

  • SPE Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 x 1 mL of water to remove hydrophilic interferences.

  • Elution: Elute Cefaclor and this compound with 3 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.

By understanding the principles of matrix effects and utilizing these troubleshooting guides and protocols, researchers can develop robust and reliable bioanalytical methods for the quantification of Cefaclor using this compound.

References

Resolving chromatographic co-elution of Cefaclor-d5 with interferences.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cefaclor-d5 Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving chromatographic co-elution of this compound with interferences during analytical experiments.

Troubleshooting Guide: Resolving Co-elution

Question 1: My this compound peak is showing fronting or shouldering. How can I confirm if this is a co-elution issue?

Answer:

Peak asymmetry, such as fronting or shouldering, can be an indication of co-eluting interferences.[1] To confirm this, you can employ the following strategies:

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector, you can perform a peak purity analysis. This technique assesses the spectral homogeneity across the peak. If the spectra are not consistent, it suggests the presence of a co-eluting compound.[1][2]

  • Mass Spectrometry (MS) Analysis: When using a mass spectrometer, you can examine the mass spectra across the elution profile of the peak. A change in the mass spectrum from the leading edge to the trailing edge of the peak is a strong indicator of co-elution.[1]

Question 2: I have confirmed co-elution of an interference with my this compound peak. What are the initial steps to resolve this?

Answer:

The primary goal is to alter the selectivity of your chromatographic method to separate the two compounds. Here are some initial steps:

  • Modify the Mobile Phase Composition: A slight adjustment to the organic modifier (e.g., acetonitrile or methanol) percentage can alter the retention times of this compound and the interfering compound differently, leading to separation.

  • Adjust the Mobile Phase pH: Cefaclor is an amphoteric compound, and its retention can be sensitive to the pH of the mobile phase.[3] A small change in pH can significantly impact the separation from pH-sensitive interferences.

  • Alter the Gradient Slope: If you are using a gradient elution, modifying the gradient profile can improve resolution. A shallower gradient will increase the separation window between closely eluting peaks.

Question 3: I have tried adjusting the mobile phase and gradient with minimal success. What are the next steps to troubleshoot the co-elution?

Answer:

If initial adjustments are insufficient, more significant changes to the method may be necessary:

  • Change the Stationary Phase: The choice of HPLC or UHPLC column chemistry is a critical factor in achieving selectivity. If you are using a standard C18 column, consider switching to a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. This change in chemistry can provide a different interaction mechanism for the analyte and interference, leading to separation.

  • Evaluate Sample Preparation: The interference may be introduced during sample preparation. Review your sample preparation protocol to identify and eliminate potential sources of contamination. Consider incorporating a solid-phase extraction (SPE) step for cleaner samples.

  • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time. Optimizing the column temperature can also influence selectivity.

Frequently Asked Questions (FAQs)

What are the common interferences in Cefaclor analysis?

Common interferences in Cefaclor analysis can include:

  • Process-related impurities: These are compounds formed during the synthesis of Cefaclor.[4]

  • Degradation products: Cefaclor can degrade under various conditions, such as in acidic solutions or when exposed to heat and humidity, forming a number of degradation products.[5][6][7][8]

  • Structurally related analogs: These are compounds with a similar structure to Cefaclor.[4]

  • Matrix components: When analyzing biological samples, endogenous components of the matrix can interfere with the analysis.

Why is this compound used in the analysis?

This compound is a stable isotope-labeled internal standard for Cefaclor. Using a stable isotope-labeled internal standard is a common practice in quantitative mass spectrometry-based assays. It helps to correct for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise quantification of the analyte (Cefaclor).

What are the typical LC-MS/MS parameters for Cefaclor and this compound analysis?

The following table summarizes typical LC-MS/MS parameters for the analysis of Cefaclor and its deuterated internal standard, this compound.

ParameterCefaclorThis compound (Internal Standard)
Precursor Ion (m/z) 367.5372.5
Product Ion (m/z) 173.8Not specified in provided abstracts
Column C18 (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[9]C18 (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min[9]0.4 mL/min[9]
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Experimental Protocols

Sample Preparation Protocol for Plasma Samples

This protocol outlines a general procedure for the extraction of Cefaclor and this compound from plasma samples.

  • Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate the plasma.

  • Internal Standard Spiking: To a known volume of plasma (e.g., 100 µL), add a specific amount of this compound internal standard solution.

  • Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol, to the plasma sample (typically in a 3:1 ratio of solvent to plasma).[10]

  • Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

  • System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject a specific volume of the prepared sample onto the analytical column.

  • Chromatographic Separation: Perform the chromatographic separation using a gradient elution method. An example gradient could be:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7-8 min: Return to 5% B

    • 8-10 min: Re-equilibration at 5% B

  • Mass Spectrometric Detection: Detect the analytes using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for Cefaclor and this compound.

  • Data Analysis: Integrate the peak areas for both Cefaclor and this compound. Calculate the concentration of Cefaclor in the unknown samples by using the ratio of the peak area of Cefaclor to the peak area of this compound and comparing it to a calibration curve.

Visualizations

TroubleshootingWorkflow A Start: Co-elution Suspected (Peak Shouldering/Fronting) B Confirm Co-elution (Peak Purity/MS Scan) A->B C Modify Mobile Phase - Adjust Organic % - Change pH B->C Confirmed D Adjust Gradient Profile (Shallower Gradient) C->D No Resolution G Resolution Achieved C->G Resolved E Change Stationary Phase (Different Column Chemistry) D->E No Resolution D->G Resolved F Optimize Sample Preparation (e.g., SPE) E->F No Resolution E->G Resolved F->G Resolved

Caption: Troubleshooting workflow for resolving co-elution.

AnalyticalWorkflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis P1 Plasma Sample P2 Add this compound (IS) P1->P2 P3 Protein Precipitation P2->P3 P4 Centrifuge & Collect Supernatant P3->P4 L1 Inject Sample P4->L1 L2 Chromatographic Separation (C18 Column) L1->L2 L3 MS/MS Detection (MRM) L2->L3 D1 Peak Integration L3->D1 D2 Calculate Analyte/IS Ratio D1->D2 D3 Quantification D2->D3

Caption: General analytical workflow for this compound.

References

Cefaclor-d5 degradation pathways and identification of degradants.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Cefaclor-d5. The information provided is based on studies of Cefaclor, as the degradation pathways of this compound are expected to be analogous due to the deuterium labeling on the phenyl ring, which is not directly involved in the primary degradation reactions of the cephalosporin core.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is expected to degrade through several primary pathways, similar to Cefaclor. These include:

  • Hydrolysis: This is a major degradation route and can occur under acidic, neutral, and alkaline conditions, primarily targeting the β-lactam ring.[1][2][3]

  • Intramolecular Aminolysis: The amino group in the C-7 side chain can attack the β-lactam ring, leading to the formation of piperazine-2,5-dione derivatives.[2][4]

  • Isomerization: Isomerization of the double bond within the dihydrothiazine ring can occur.[4]

  • Oxidation: The sulfur atom in the dihydrothiazine ring is susceptible to oxidation.[3][4]

  • Ring Contraction: The six-membered cephem nucleus can contract to form five-membered thiazole derivatives.[1][4]

Q2: What are the common degradants of this compound I should be looking for?

A2: Based on Cefaclor studies, you should anticipate several key degradants. The primary difference for this compound will be a +5 mass unit shift for any degradant containing the phenyl-d5 group. Common degradants include:

  • Piperazine-2,5-diones: Formed via intramolecular aminolysis.[2][4]

  • Thiazole derivatives: Resulting from the ring contraction of the cephem nucleus.[1][4]

  • Pyrazine derivatives: Can form through complex rearrangements.[1]

  • Δ³-Cefaclor: An isomer of the parent compound.

  • This compound-related dimers: These can sometimes be observed as process-related impurities.

Q3: What factors can influence the stability of my this compound samples?

A3: The stability of this compound is sensitive to several environmental factors:

  • pH: Degradation is pH-dependent, with increased rates in neutral and alkaline solutions.[2] Cefaclor is most stable in acidic conditions (pH 2.5-4.5).[2]

  • Temperature: Higher temperatures accelerate the degradation process.[5]

  • Humidity: Increased relative humidity can promote degradation, especially in the solid state.[4][5]

  • Light: Photodegradation can occur, so samples should be protected from light.[3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in my chromatogram. On-column degradation of this compound.An unusual on-column degradation of Cefaclor, identified as a C-4 oxidative decarboxylation analog, can occur at elevated column temperatures.[6][7] Try reducing the column temperature to below 30 °C.[6][7] Ensure the mobile phase is de-gassed to minimize dissolved oxygen.[6]
Formation of new degradation products due to sample handling or storage.Review your sample preparation and storage procedures. Ensure samples are maintained at a low temperature (e.g., 4°C) and protected from light.[5] Prepare solutions in an acidic buffer (pH 2.5-4.5) for enhanced stability.[2]
Poor peak shape or resolution. Inappropriate mobile phase pH or composition.The pH of the mobile phase is a critical factor for the separation of amphoteric compounds like Cefaclor and its degradants. A pH of around 4.0 often provides good separation.[8]
Column degradation.Use a guard column and ensure proper column washing and storage procedures are followed.
Inconsistent quantitative results. Sample instability during the analytical run.Use an autosampler with temperature control to maintain sample stability. Limit the time samples are left at room temperature before injection.
Incomplete extraction of degradants from the sample matrix.Optimize your sample extraction procedure. Sonication or vortexing may be required for complete extraction.
Difficulty in identifying unknown degradants. Insufficient analytical data for structural elucidation.Employ hyphenated techniques like LC-MS/MS and high-resolution mass spectrometry (HRMS) for accurate mass measurements and fragmentation analysis.[6] NMR spectroscopy can provide detailed structural information for isolated degradants.[2][6]

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are essential for understanding the degradation pathways and for the development of stability-indicating analytical methods.[9]

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.

  • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.

  • Incubate the solution at room temperature, monitoring at shorter time intervals (e.g., 30, 60, 120 minutes) due to faster degradation.

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

3. Neutral Hydrolysis:

  • Dissolve this compound in purified water.

  • Incubate the solution at 60°C for a specified period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

4. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature and monitor at various time points (e.g., 1, 2, 4, 8 hours).

  • At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

5. Thermal Degradation (Solid State):

  • Place solid this compound in a temperature-controlled oven at a temperature above that of accelerated stability testing (e.g., 85°C).[4]

  • Analyze samples at various time points (e.g., 1, 3, 7 days).

  • For analysis, dissolve the solid sample in a suitable solvent and dilute with the mobile phase.

6. Photodegradation:

  • Expose a solution of this compound (e.g., in water or mobile phase) to a photostability chamber.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples at appropriate time intervals.

Stability-Indicating HPLC Method

This method is a general guideline and may require optimization for your specific instrumentation and degradant profile.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A gradient of 50 mM phosphate buffer (pH 4.0) and acetonitrile.[8]
Gradient Start with a low percentage of acetonitrile (e.g., 2-5%) and gradually increase to elute more hydrophobic degradants.
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 265 nm
Column Temperature Ambient or controlled at 25°C to avoid on-column degradation.[6][7]
Injection Volume 20 µL

Data Presentation

Table 1: Summary of Cefaclor Degradation Products Identified under Various Stress Conditions.

Stress Condition Major Degradation Products Analytical Technique(s) Used for Identification
Acidic Hydrolysis Thiazole derivatives, Pyrazine derivatives, Hydrolysis products[1]HPLC, LC-MS, NMR[1]
Neutral/Alkaline Hydrolysis Piperazine-2,5-diones[2]HPLC, NMR[2]
Oxidative Degradation Oxidized products at the dihydrothiazine ring[4]HPLC, LC-MS
Solid-State (Thermal/Humidity) Isomers (Δ³-Cefaclor), Decarboxylation products, Ring contraction products, Oxidative products, Piperazine-2,5-diones[4]rp-HPLC, Spectroscopic methods[4]

Visualizations

G Cefaclor_d5 This compound Hydrolysis Hydrolysis (Acidic, Neutral, Alkaline) Cefaclor_d5->Hydrolysis Intramolecular_Aminolysis Intramolecular Aminolysis Cefaclor_d5->Intramolecular_Aminolysis Oxidation Oxidation Cefaclor_d5->Oxidation Isomerization Isomerization Cefaclor_d5->Isomerization Ring_Contraction Ring Contraction Cefaclor_d5->Ring_Contraction Beta_Lactam_Cleavage β-Lactam Ring Cleavage Products Hydrolysis->Beta_Lactam_Cleavage Piperazine_diones Piperazine-2,5-diones (d5-phenyl moiety) Intramolecular_Aminolysis->Piperazine_diones Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Isomers Δ³-Isomers Isomerization->Isomers Thiazole_Derivatives Thiazole Derivatives Ring_Contraction->Thiazole_Derivatives

Caption: Major degradation pathways of this compound.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Forced_Degradation Forced Degradation (Acid, Base, H2O2, Heat, Light) Sample_Dilution Neutralization & Dilution Forced_Degradation->Sample_Dilution HPLC_Injection HPLC Injection Sample_Dilution->HPLC_Injection Separation C18 Column Separation (Gradient Elution) HPLC_Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration & Quantification Detection->Peak_Integration Degradant_Identification Degradant Identification (LC-MS, NMR) Peak_Integration->Degradant_Identification

Caption: Experimental workflow for this compound degradation studies.

References

Validation & Comparative

A Comparative Guide to the Validated Quantification of Cefaclor in Human Plasma Using Cefaclor-d5 as an Internal Standard Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated bioanalytical method for the quantification of the second-generation cephalosporin antibiotic, Cefaclor, in human plasma. The method employs a stable isotope-labeled internal standard, Cefaclor-d5, and adheres to the principles outlined in the FDA's guidance for bioanalytical method validation, which is harmonized with the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4] The use of a stable isotope-labeled internal standard like this compound is a common practice to improve the accuracy and precision of mass spectrometry and liquid chromatography analyses.[5]

Superiority of Stable Isotope-Labeled Internal Standards in Bioanalysis

The co-administration of a known concentration of a stable isotope-labeled internal standard (SIL-IS) with the analyte of interest is a cornerstone of modern quantitative bioanalysis. This approach is particularly advantageous in liquid chromatography-mass spectrometry (LC-MS) based assays. The SIL-IS, in this case this compound, is chemically identical to the analyte, Cefaclor, but has a different mass due to the incorporation of deuterium atoms.[5] This subtle difference allows the mass spectrometer to distinguish between the two compounds, while their similar physicochemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and reliable quantification.

G cluster_0 Rationale for Using this compound Analyte Cefaclor (Analyte) SamplePrep Sample Preparation (e.g., Protein Precipitation) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LC Liquid Chromatography SamplePrep->LC Co-elution MS Mass Spectrometry LC->MS Co-ionization Quantification Accurate Quantification MS->Quantification G cluster_1 Method Validation Workflow Start Method Development Validation Method Validation Start->Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Application Sample Analysis Selectivity->Application Linearity->Application Accuracy->Application Precision->Application Recovery->Application MatrixEffect->Application Stability->Application

References

A Comparative Guide to Internal Standards for Cefaclor Analysis: Cefaclor-d5 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the cephalosporin antibiotic Cefaclor in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical monitoring studies. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results, particularly when employing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the deuterium-labeled internal standard, Cefaclor-d5, with commonly used non-labeled structural analogs, supported by experimental data.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for quantitative bioanalysis by LC-MS/MS.[1] this compound is a deuterated analog of Cefaclor, sharing nearly identical physicochemical properties.[2][3] This structural similarity ensures that this compound co-elutes with the analyte, experiencing the same effects of sample preparation, chromatographic separation, and ionization.[1] This co-elution is crucial for effectively compensating for matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds from the biological matrix—which is a major source of variability in LC-MS/MS analysis. The use of a SIL-IS has been shown to significantly improve the accuracy and precision of analytical methods.[4]

Alternative Internal Standards: Structural Analogs

In the absence of a SIL-IS, structurally similar compounds, or analogs, are often employed. For Cefaclor analysis, compounds such as flucloxacillin, cefixime, and cephalexin have been utilized as internal standards. While more accessible and less expensive than their deuterated counterparts, these analogs have different chemical structures and, consequently, may exhibit different chromatographic behavior and ionization efficiencies compared to Cefaclor. This can lead to inadequate compensation for matrix effects and potentially compromise the accuracy of the results.

Performance Data Comparison

The following tables summarize key performance parameters from published methods for Cefaclor analysis using this compound and a structural analog, flucloxacillin, as internal standards. It is important to note that these methods were not conducted side-by-side, and experimental conditions vary. However, the data provides valuable insights into the expected performance of each type of internal standard.

Table 1: Performance Characteristics of Cefaclor Analysis using this compound as Internal Standard

ParameterReported PerformanceReference
Linearity Range2 - 10,000 ng/mL[5]
Intra-assay Precision (RSD)3.7 - 10.7%[5]
Inter-assay Precision (RSD)5.8 - 8.9%[5]
Accuracy< 15% deviation[5]
Lower Limit of Quantification (LLOQ)2 ng/mL[5]

Table 2: Performance Characteristics of Cefaclor Analysis using Flucloxacillin as Internal Standard

ParameterReported PerformanceReference
Linearity Range2 - 10,000 ng/mL
Intra-assay Precision (RSD)3.7 - 10.7%
Inter-assay Precision (RSD)5.8 - 8.9%
Accuracy< 15% deviation
Lower Limit of Quantification (LLOQ)2 ng/mL

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of the experimental protocols used in the studies cited above.

Experimental Protocol for Cefaclor Analysis using this compound
  • Sample Preparation: Protein precipitation of human plasma samples using acetonitrile.

  • Chromatography:

    • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Precursor → Product Ion Transitions:

      • Cefaclor: m/z 367.5 → 173.8

      • This compound: Not explicitly stated in the provided abstract, but would be a mass shift of +5.

Experimental Protocol for Cefaclor Analysis using Flucloxacillin
  • Sample Preparation: Protein precipitation of human plasma samples using acetonitrile.

  • Chromatography:

    • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Precursor → Product Ion Transitions:

      • Cefaclor: m/z 367.5 → 173.8

      • Flucloxacillin: m/z 454.1 → 160.3

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical relationship behind the choice of an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: General experimental workflow for the analysis of Cefaclor in plasma.

Internal_Standard_Selection cluster_ideal Ideal Internal Standard cluster_alternative Alternative Internal Standard SIL Stable Isotope-Labeled (SIL) (e.g., this compound) SIL_Prop1 Identical Physicochemical Properties SIL->SIL_Prop1 SIL_Prop2 Co-elution with Analyte SIL->SIL_Prop2 SIL_Prop3 Identical Ionization Behavior SIL->SIL_Prop3 Conclusion Superior Matrix Effect Compensation SIL_Prop2->Conclusion SIL_Prop3->Conclusion Analog Structural Analog (e.g., Flucloxacillin) Analog_Prop1 Similar but not Identical Physicochemical Properties Analog->Analog_Prop1 Analog_Prop2 Potential for Different Retention Time Analog->Analog_Prop2 Analog_Prop3 Potential for Different Ionization Efficiency Analog->Analog_Prop3 Conclusion_Alt Potential for Incomplete Matrix Effect Compensation Analog_Prop2->Conclusion_Alt Analog_Prop3->Conclusion_Alt

Caption: Rationale for selecting a stable isotope-labeled internal standard.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for the accurate quantification of Cefaclor in biological matrices by LC-MS/MS. Its ability to mimic the behavior of the analyte throughout the analytical process provides superior compensation for matrix effects, leading to more reliable and reproducible data. While structural analogs like flucloxacillin can be used, they introduce a higher risk of analytical variability due to potential differences in chromatographic retention and ionization efficiency. For researchers, scientists, and drug development professionals, the investment in a SIL-IS like this compound is justified by the enhanced data quality and confidence in the analytical results, which are crucial for regulatory submissions and clinical decision-making.

References

A Researcher's Guide to Assessing Isotopic Purity of Cefaclor-d5 Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy of analytical standards is paramount. This guide provides a comprehensive comparison and detailed methodologies for assessing the isotopic purity of Cefaclor-d5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the antibiotic Cefaclor. Ensuring the high isotopic purity of such reference materials is critical for the precision and reliability of bioanalytical methods.

Comparative Analysis of this compound Reference Materials

The selection of a this compound reference material can significantly impact analytical results. While specific isotopic purity values are typically provided on the Certificate of Analysis (CoA) upon purchase, the following table illustrates a comparative overview of what researchers should look for when sourcing this material. The data presented here is representative of typical specifications from various suppliers.

Parameter Supplier A Supplier B Supplier C
Chemical Purity (HPLC) ≥99.5%≥98.0%≥99.0%
Isotopic Purity (Atom % D) ≥99.2%≥98.5%≥99.0%
d0 Isotopologue Content <0.1%<0.5%<0.2%
Documentation Provided CoA, HPLC, MS, ¹H-NMRCoA, HPLC, MSCoA, HPLC
Storage Condition 2-8°CAmbient2-8°C

Disclaimer: The data in this table is for illustrative purposes. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocols for Isotopic Purity Assessment

The isotopic purity of this compound is primarily determined using two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment

High-resolution mass spectrometry (HRMS) is a precise method to determine the isotopic enrichment of a deuterated compound by analyzing the distribution of its isotopologues.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference material in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from any impurities (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: High-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Scan Range: m/z 100-500.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Extract the ion chromatograms for the unlabeled Cefaclor (d0) and the deuterated this compound.

    • From the mass spectrum of the this compound peak, determine the relative intensities of the ions corresponding to the different isotopologues (d0 to d5).

    • Calculate the isotopic purity by expressing the intensity of the d5 isotopologue as a percentage of the sum of the intensities of all isotopologues. Corrections for the natural isotopic abundance of other elements (e.g., ¹³C, ¹⁵N, ³⁴S) should be applied for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Deuteration Site Confirmation

NMR spectroscopy is invaluable for confirming the positions of deuterium incorporation and for quantifying the level of deuteration.

Experimental Protocol: ¹H-NMR Analysis

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6). The use of a deuterated solvent is essential to avoid interference from solvent protons.[1]

    • Add a known amount of an internal standard with a distinct, sharp signal (e.g., maleic acid) for quantitative analysis.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Experiment: Standard ¹H NMR experiment.

    • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Analysis:

    • Integrate the residual proton signals in the phenyl region of the this compound spectrum.

    • Compare the integral of the residual proton signals to the integral of the internal standard.

    • The percentage of deuteration can be calculated from the reduction in the integral of the signals corresponding to the deuterated positions.

Experimental Protocol: Deuterium (²H or D) NMR Analysis

For highly deuterated compounds, deuterium NMR can be a powerful alternative to proton NMR.[2]

  • Sample Preparation:

    • Dissolve the this compound sample in a non-deuterated solvent (e.g., DMSO).

  • NMR Acquisition:

    • Spectrometer: A spectrometer equipped with a deuterium probe.

    • Experiment: Standard ²H NMR experiment.

  • Data Analysis:

    • The resulting spectrum will show signals only for the deuterium atoms, providing a direct confirmation of the deuteration sites and their relative abundance.

Workflow for Isotopic Purity Assessment

The following diagram illustrates the logical workflow for a comprehensive assessment of the isotopic purity of a this compound reference material.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Analysis cluster_results Results & Reporting Sample This compound Reference Material Prep_MS Prepare for MS Analysis (Dilution) Sample->Prep_MS Prep_NMR Prepare for NMR Analysis (Dissolution in Deuterated Solvent) Sample->Prep_NMR LC_MS LC-MS Analysis (High Resolution) Prep_MS->LC_MS NMR NMR Spectroscopy (¹H and/or ²H) Prep_NMR->NMR MS_Data Mass Spectrum Analysis (Isotopologue Distribution) LC_MS->MS_Data NMR_Data NMR Spectrum Analysis (Integration of Residual Signals) NMR->NMR_Data Isotopic_Purity Calculate Isotopic Purity (Atom % D) MS_Data->Isotopic_Purity NMR_Data->Isotopic_Purity Report Generate Certificate of Analysis (CoA) Isotopic_Purity->Report

Workflow for this compound Isotopic Purity Assessment.

Conclusion

The rigorous assessment of isotopic purity is a critical step in the validation of deuterated reference materials like this compound. By employing a combination of high-resolution mass spectrometry and NMR spectroscopy, researchers can confidently determine the isotopic enrichment and confirm the structural integrity of their standards. This guide provides the necessary framework, including comparative considerations and detailed experimental protocols, to empower scientists to make informed decisions and ensure the highest quality of their analytical data. When selecting a this compound reference material, it is imperative to obtain and carefully review the supplier's Certificate of Analysis to verify that the isotopic purity meets the requirements of the intended application.

References

Comparative Fragmentation Analysis of Cefaclor and Cefaclor-d5 in MS/MS: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the tandem mass spectrometry (MS/MS) fragmentation patterns of the cephalosporin antibiotic Cefaclor and its deuterated analog, Cefaclor-d5. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for quantitative and qualitative analysis of pharmaceuticals. The guide outlines the key fragmentation pathways, presents a comparative table of fragment ions, and provides a detailed experimental protocol for replication.

Introduction

Cefaclor is a second-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections. In pharmacokinetic and bioanalytical studies, isotopically labeled internal standards, such as this compound, are crucial for accurate quantification by LC-MS/MS. Understanding the comparative fragmentation of the parent drug and its labeled counterpart is essential for method development, ensuring selectivity and avoiding potential cross-talk between a compound and its internal standard. This compound is deuterated on the phenyl ring of the side chain, leading to predictable mass shifts in the precursor and fragment ions containing this moiety.

Comparative Fragmentation Analysis

Under positive ion electrospray ionization (ESI) conditions, both Cefaclor and this compound readily form protonated molecules, [M+H]⁺. Collision-induced dissociation (CID) of these precursor ions leads to characteristic fragmentation patterns, primarily involving the cleavage of the β-lactam ring, a common feature for this class of antibiotics.

The primary fragmentation pathway involves the cleavage of the β-lactam ring and subsequent loss of the side chain. For Cefaclor, this results in prominent product ions. Given that the deuterium labels in this compound are located on the phenylacetyl side chain, fragments containing this part of the molecule will exhibit a +5 Da mass shift compared to the corresponding fragments of Cefaclor. Fragments originating from the core 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid structure will not show this mass shift.

Fragmentation Pathways Diagram

G Figure 1: Proposed Fragmentation Pathways of Cefaclor and this compound cluster_cefaclor Cefaclor cluster_cefaclor_d5 This compound Cefaclor_precursor Cefaclor [M+H]⁺ m/z 368.1 Cefaclor_frag1 Fragment 1 [C8H8NO]⁺ m/z 134.1 Cefaclor_precursor->Cefaclor_frag1 Loss of dihydrothiazine ring Cefaclor_frag2 Fragment 2 [C7H7ClN2O3S]⁺ m/z 234.0 Cefaclor_precursor->Cefaclor_frag2 Loss of phenylacetyl side chain Cefaclor_frag3 Fragment 3 [C6H6N]⁺ m/z 91.1 Cefaclor_frag1->Cefaclor_frag3 Loss of CO Cefaclor_d5_precursor This compound [M+H]⁺ m/z 373.1 Cefaclor_d5_frag1 Fragment 1 [C8D5H3NO]⁺ m/z 139.1 Cefaclor_d5_precursor->Cefaclor_d5_frag1 Loss of dihydrothiazine ring Cefaclor_d5_frag2 Fragment 2 [C7H7ClN2O3S]⁺ m/z 234.0 Cefaclor_d5_precursor->Cefaclor_d5_frag2 Loss of phenylacetyl-d5 side chain Cefaclor_d5_frag3 Fragment 3 [C6D5N]⁺ m/z 96.1 Cefaclor_d5_frag1->Cefaclor_d5_frag3 Loss of CO

Caption: Figure 1: Proposed Fragmentation Pathways of Cefaclor and this compound.

Quantitative Data Summary

The following table summarizes the expected and commonly observed precursor and product ions for Cefaclor and this compound in positive ion MS/MS analysis. The relative intensities are illustrative and can vary depending on the specific instrument and collision energy used.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product IonProposed StructureProduct Ion (m/z)Relative Intensity
Cefaclor 368.1Fragment A[C₈H₈NO]⁺134.1High
Fragment B[C₇H₇ClN₂O₃S]⁺234.0Medium
Fragment C[C₆H₆N]⁺91.1Low
This compound 373.1Fragment A'[C₈D₅H₃NO]⁺139.1High
Fragment B[C₇H₇ClN₂O₃S]⁺234.0Medium
Fragment C'[C₆D₅N]⁺96.1Low

Experimental Protocols

This section provides a typical experimental protocol for the comparative fragmentation analysis of Cefaclor and this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Cefaclor and this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions by diluting the stock solutions with the initial mobile phase to a final concentration of 1 µg/mL.

  • Direct Infusion: For initial fragmentation pattern elucidation, infuse the working solutions directly into the mass spectrometer at a flow rate of 5-10 µL/min.

Liquid Chromatography Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • MS1 Scan: Scan for the protonated molecules of Cefaclor (m/z 368.1) and this compound (m/z 373.1).

  • MS/MS Analysis: Perform product ion scans for each precursor ion. Optimize collision energy to achieve a representative spectrum of fragment ions. A typical starting point would be a collision energy of 20-30 eV. For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode with the transitions listed in the table above.

Experimental Workflow Diagram

G Figure 2: Experimental Workflow for Comparative MS/MS Analysis cluster_workflow Workflow A Sample Preparation (Stock & Working Solutions) B LC Separation (C18 Column, Gradient Elution) A->B C Mass Spectrometry (ESI+, Positive Mode) B->C D MS1 Scan (Precursor Ion Identification) C->D E MS/MS Product Ion Scan (Fragmentation Analysis) D->E F Data Analysis (Comparative Fragmentation) E->F

Caption: Figure 2: Experimental Workflow for Comparative MS/MS Analysis.

Conclusion

The MS/MS fragmentation of this compound is analogous to that of Cefaclor, with predictable mass shifts observed for fragments containing the deuterated phenyl ring. The primary fragmentation pathways involve the cleavage of the β-lactam ring. This comparative analysis provides a foundational understanding for researchers developing and validating bioanalytical methods for Cefaclor, ensuring accurate and reliable quantification through the appropriate use of its deuterated internal standard. The provided experimental protocol offers a robust starting point for replicating and expanding upon this analysis.

Evaluating Cefaclor Assays: A Comparative Guide to Linearity and Range Utilizing Cefaclor-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Cefaclor is paramount. This guide provides a comparative analysis of published assay methods, with a focus on evaluating linearity and range, particularly in assays employing the stable isotope-labeled internal standard, Cefaclor-d5.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a robust approach in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. It helps to correct for variability in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the assay. This guide summarizes key performance characteristics of various Cefaclor assays, offering a baseline for comparison and aiding in the selection of an appropriate analytical method.

Comparison of Linearity and Range in Cefaclor Assays

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Methodology Internal Standard Linearity Range Correlation Coefficient (r²) Lower Limit of Quantification (LLOQ) Reference
LC-ESI-MS/MS This compound 20.0 - 10,000.0 ng/mL>0.990020.0 ng/mL[1][2]
UPLC-MS/MS Not specified2 - 10,000 ng/mLNot specified2 ng/mL[3][4][5]
HPLC-UV Cephradine0.1 - 10 µg/mL (100 - 10,000 ng/mL)>0.990.1 µg/mL (100 ng/mL)[6]
HPLC Not specified0.39 - 50 µg/mL (390 - 50,000 ng/mL)0.9990.39 µg/mL (390 ng/mL)[7][8]
HPLC Not specified0.5 - 250 µg/mL (500 - 250,000 ng/mL)0.99870.5 µg/mL (500 ng/mL)[9]
Spectroscopic Not applicable5 - 50 µg/mL (5,000 - 50,000 ng/mL)0.9983.3075 µg/mL (3307.5 ng/mL)[10]

As evidenced in the table, methods employing mass spectrometric detection, particularly those using a stable isotope-labeled internal standard like this compound, generally offer a wider dynamic range and lower limits of quantification compared to HPLC-UV and spectroscopic methods. The LC-ESI-MS/MS method utilizing this compound demonstrates a broad linear range from 20.0 to 10,000.0 ng/mL.[1][2] An even wider range of 2 to 10,000 ng/mL was reported for a UPLC-MS/MS method.[3][4][5]

Experimental Protocols

A detailed experimental protocol is crucial for reproducing and validating an analytical method. Below is a representative protocol for a Cefaclor assay using this compound as an internal standard, based on published LC-MS/MS methods.

Sample Preparation: Protein Precipitation
  • To a 100 µL aliquot of plasma sample, add 20 µL of this compound internal standard solution.

  • Add 300 µL of methanol or acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
  • Column: A C18 column is commonly used, for instance, an Ultimate XB C18 (2.1 × 50.0 mm, 5.0 μm).[1]

  • Mobile Phase: A gradient elution is typically employed with:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: A flow rate of 0.4 mL/min is often used.[3][5]

  • Column Temperature: Maintained at 40°C.[5]

Tandem Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cefaclor: m/z 368.2 → 191.1[1]

    • This compound: m/z 373.2 → 196.1[1]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of Cefaclor in plasma using this compound as an internal standard.

Caption: Workflow for Cefaclor quantification using this compound.

References

A Comparative Guide to Cefaclor Quantification: An Assessment of Precision and Accuracy in Cefaclor-d5 Based Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Cefaclor, with a particular focus on the precision and accuracy of methods utilizing Cefaclor-d5 as a stable isotope-labeled internal standard. The selection of a robust and reliable analytical method is paramount in drug development, from pharmacokinetic and bioequivalence studies to routine quality control. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical technique for your research needs.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the key performance characteristics of various analytical methods used for the quantification of Cefaclor. The data has been compiled from multiple validated studies to provide a clear and objective comparison.

MethodAnalyte/Internal StandardMatrixLLOQLinearity RangeIntraday Precision (%CV)Interday Precision (%CV)Accuracy/Recovery
UPLC-MS/MS [1]Cefaclor / ISHuman Plasma2 ng/mL2 - 10,000 ng/mL3.7 - 10.7%5.8 - 8.9%< 15% overall accuracy
LC-ESI-MS/MS [2]Cefaclor / this compoundHuman Plasma20 ng/mL20 - 10,000 ng/mLNot explicitly statedNot explicitly statedValidated for accuracy
HPLC with Solid Phase Extraction [3]CefaclorHuman Plasma17.6 ng/mLNot explicitly stated< 8%< 13%96.5% average recovery
HPLC-UV [4][5]Cefaclor / CeftriaxoneSpiked Human Plasma71 ng/mL0.5 - 250 µg/mL98.0 - 100.4% (Recovery)98.0 - 99.2% (Recovery)Good percent recoveries
HPLC-UV [6][7]Cefaclor MonohydratePharmaceutical DosagesNot explicitly statedr² = 0.9995< 2.0% (RSD)Not explicitly statedAccurate quantification
Spectrophotometry [6][8]Cefaclor MonohydratePharmaceutical Dosages3.3075 µg/mL5 - 50 µg/mLValidated for precisionValidated for precisionValidated for accuracy

Experimental Protocols: A Closer Look at the Methodologies

The precision and accuracy of an analytical method are intrinsically linked to its experimental protocol. Below are detailed methodologies for the key experiments cited in this guide.

UPLC-MS/MS Method for Cefaclor in Human Plasma[1]
  • Sample Preparation: A single-step protein precipitation with acetonitrile is used to extract Cefaclor from human plasma.

  • Chromatographic Separation:

    • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase: A gradient mobile phase consisting of 0.1% formic acid and acetonitrile.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Detection: Multiple reaction monitoring (MRM).

    • Precursor-to-Product Ions: m/z 367.5 → 173.8 for Cefaclor and m/z 454.1 → 160.3 for the internal standard.

LC-ESI-MS/MS Method with this compound Internal Standard[2]
  • Sample Preparation: One-step protein precipitation with methanol is employed for plasma sample extraction.

  • Chromatographic Separation:

    • Column: Ultimate XB C18 column (2.1 × 50.0 mm, 5.0 μm).

    • Mobile Phase: Gradient elution with an aqueous solution containing 0.1% formic acid (mobile phase A) and an acetonitrile solution containing 0.1% formic acid (mobile phase B).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization in positive-ion mode.

    • Detection: Multiple reaction monitoring (MRM).

    • Target Fragment Ion Pairs: m/z 368.2 → 191.1 for Cefaclor and m/z 373.2 → 196.1 for this compound.

HPLC Method with Solid Phase Extraction[3]
  • Sample Preparation: Solid-phase extraction is utilized to circumvent the issue of Cefaclor's mixed polarity and to remove interference from endogenous plasma compounds.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC). The specific column and mobile phase details were not fully detailed in the abstract but the method was validated for its performance.

Visualizing the Workflow: Cefaclor Quantification by LC-MS/MS

The following diagram illustrates a typical experimental workflow for the quantification of Cefaclor in biological matrices using a this compound based LC-MS/MS method.

G cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis plasma Plasma Sample Collection add_is Spike with this compound (Internal Standard) plasma->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Sample into UPLC/HPLC supernatant->injection column Chromatographic Separation (C18 Column) injection->column elution Gradient Elution column->elution ionization Electrospray Ionization (ESI) elution->ionization mrm Multiple Reaction Monitoring (MRM) ionization->mrm quantification Quantification of Cefaclor and this compound mrm->quantification ratio Calculate Peak Area Ratio (Cefaclor/Cefaclor-d5) quantification->ratio calibration Generate Calibration Curve ratio->calibration concentration Determine Cefaclor Concentration calibration->concentration

Caption: A typical bioanalytical workflow for Cefaclor quantification using LC-MS/MS.

References

Stability testing of Cefaclor and Cefaclor-d5 in various biological matrices.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmacokinetic and bioanalytical studies, the stability of an analyte and its internal standard within biological matrices is a critical parameter influencing data reliability and accuracy. This guide provides a comprehensive comparison of the stability of the second-generation cephalosporin antibiotic, Cefaclor, and its deuterated analog, Cefaclor-d5, across various biological matrices. The data presented herein is curated from peer-reviewed studies to assist researchers in designing robust experimental protocols and ensuring the integrity of their bioanalytical data.

At a Glance: Stability Comparison

The following tables summarize the stability of Cefaclor in plasma/serum and urine under different storage conditions. While direct comparative stability studies for this compound are not extensively available in the public domain, its use as a stable isotope-labeled internal standard in validated bioanalytical methods strongly infers a high degree of stability, mirroring that of Cefaclor. The fundamental principle of using such standards is their near-identical physicochemical behavior to the analyte, which includes degradation kinetics.

Table 1: Stability of Cefaclor in Human Plasma/Serum

Storage TemperatureDurationMatrixRemaining Cefaclor (%)Reference
4°C6 hoursPlasma/Serum92%[1][2]
4°C24 hoursSerum60%[3]
25°C (Room Temp)6 hoursPlasma/Serum49%[1][2]
37°C30 minutesSerum~96%[3]
37°C1 hourSerum~87%[3]
37°C2 hoursSerum~80%[3]
37°C24 hoursSerumNot detectable[3]
-20°C24 hoursPlasmaStable (Freeze-thaw)[4]

Table 2: Stability of Cefaclor in Urine

Storage TemperatureDurationpHRemaining Cefaclor (%)Reference
4°C or 37°CUp to 24 hours6.0No appreciable loss[3]

Note on this compound Stability: The successful use of this compound as an internal standard in a validated LC-ESI-MS/MS method for Cefaclor quantification in human plasma suggests that its stability is comparable to that of Cefaclor under the tested analytical conditions. Stable isotope-labeled standards are designed to mimic the analyte's behavior during extraction, chromatography, and ionization, which presupposes similar stability profiles.

Degradation Pathways and Influencing Factors

Cefaclor is susceptible to degradation through several pathways, including hydrolysis of the β-lactam ring, especially in neutral to alkaline conditions.[1][2][5] Temperature is a significant factor, with degradation rates increasing substantially at room and physiological temperatures compared to refrigerated conditions.[1][2][3] The pH of the matrix also plays a crucial role; Cefaclor exhibits greater stability in acidic environments.[1][2]

Experimental Protocols: A Guide to Stability Testing

The following is a generalized protocol for assessing the stability of Cefaclor and this compound in biological matrices, based on methodologies described in the literature.

1. Materials and Reagents:

  • Cefaclor reference standard

  • This compound internal standard

  • Control human plasma, blood, and urine (free of interfering substances)

  • Anticoagulant (e.g., K2EDTA)

  • Protein precipitation agent (e.g., methanol, acetonitrile)

  • HPLC or UHPLC system coupled with a mass spectrometer (LC-MS/MS)

  • Analytical column (e.g., C18)

  • Mobile phase (e.g., a mixture of an aqueous buffer with an organic solvent like acetonitrile or methanol, often with a modifier like formic acid)

2. Stock and Working Solution Preparation:

  • Prepare primary stock solutions of Cefaclor and this compound in a suitable solvent (e.g., methanol or water) at a concentration of, for example, 1 mg/mL.

  • Prepare working solutions by diluting the stock solutions with an appropriate solvent to achieve desired spiking concentrations.

3. Sample Preparation (Spiking):

  • Thaw frozen control biological matrix (plasma, blood, or urine) at room temperature.

  • Spike the matrix with Cefaclor working solution to achieve low and high-quality control (QC) concentrations.

  • For samples with the internal standard, spike with the this compound working solution.

4. Stability Assessment:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to three freeze-thaw cycles (-20°C or -80°C to room temperature).

  • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a specified period (e.g., 4, 8, 24 hours) before processing and analysis.

  • Long-Term Stability: Store QC samples at specified temperatures (e.g., -20°C, -80°C) for an extended duration (e.g., 1, 3, 6 months) and analyze at different time points.

  • Post-Preparative Stability: Evaluate the stability of extracted samples in the autosampler over the expected run time.

5. Sample Analysis (LC-MS/MS):

  • Protein Precipitation: To an aliquot of the matrix sample, add a specified volume of cold protein precipitation agent (e.g., 3 volumes of methanol).

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

  • Data Acquisition and Analysis: Monitor the parent and product ions for both Cefaclor and this compound. Calculate the peak area ratios of the analyte to the internal standard and determine the concentration from a calibration curve.

6. Data Evaluation:

  • The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the mean concentration of the freshly prepared comparison samples.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for stability testing of Cefaclor and its deuterated internal standard in a biological matrix.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stability Stability Assessment Conditions cluster_analysis Sample Analysis cluster_data Data Evaluation stock_sol Prepare Stock Solutions (Cefaclor & this compound) work_sol Prepare Working Solutions stock_sol->work_sol spike Spike Biological Matrix (Plasma, Blood, Urine) work_sol->spike ft_stability Freeze-Thaw Stability (e.g., 3 cycles) spike->ft_stability st_stability Short-Term (Bench-Top) Stability (e.g., 4, 8, 24h at RT) spike->st_stability lt_stability Long-Term Stability (e.g., -20°C, -80°C for 1, 3, 6 months) spike->lt_stability protein_precip Protein Precipitation (e.g., with Methanol) ft_stability->protein_precip st_stability->protein_precip lt_stability->protein_precip pp_stability Post-Preparative Stability (Autosampler conditions) centrifuge Centrifugation protein_precip->centrifuge supernatant_tx Supernatant Transfer centrifuge->supernatant_tx lcms_inject LC-MS/MS Injection & Analysis supernatant_tx->lcms_inject lcms_inject->pp_stability Evaluate data_acq Data Acquisition (Peak Area Ratios) lcms_inject->data_acq concentration Concentration Determination (vs. Calibration Curve) data_acq->concentration stability_eval Stability Evaluation (±15% of nominal) concentration->stability_eval

Caption: Experimental workflow for stability testing.

Conclusion

The stability of Cefaclor in biological matrices is highly dependent on temperature and pH, with significant degradation observed at room and physiological temperatures. For accurate bioanalytical results, it is imperative to keep biological samples refrigerated or frozen and to minimize the time they spend at room temperature. While direct quantitative stability data for this compound is scarce, its effective use as an internal standard in validated assays provides strong evidence of its comparable stability to Cefaclor. Researchers should, however, establish the stability of both the analyte and the internal standard under their specific experimental conditions as part of a thorough method validation process.

References

Navigating Bioequivalence: A Guide to Study Design with Cefaclor-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing bioequivalence is a critical step in the journey of a generic drug to market. This guide provides a comprehensive comparison of bioequivalence study design considerations when using the stable isotope-labeled internal standard, Cefaclor-d5, versus alternative approaches for the antibiotic Cefaclor.

In the realm of bioanalytical method development for pharmacokinetic (PK) studies, the choice of an appropriate internal standard (IS) is paramount to ensure accuracy and precision. For Cefaclor, a second-generation cephalosporin antibiotic, the use of its deuterated analog, this compound, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has become a cornerstone for robust and reliable bioequivalence assessment. This guide delves into the advantages of this approach, compares it with methods using structural analog internal standards, and provides detailed experimental protocols to support study design.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample preparation and analysis, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard as they are chemically identical to the analyte, with the only difference being the presence of heavy isotopes. This near-perfect mimicry allows for superior correction of matrix effects and variations in extraction recovery and ionization efficiency.

Comparison of Analytical Methods: this compound vs. Structural Analogs

The following tables summarize the performance of various analytical methods for the quantification of Cefaclor in human plasma, highlighting the use of this compound against other internal standards.

Table 1: Performance Comparison of LC-MS/MS and HPLC Methods for Cefaclor Quantification

ParameterMethod 1: LC-MS/MS with this compoundMethod 2: UPLC-MS/MS with FlucloxacillinMethod 3: HPLC-UV with CephradineMethod 4: HPLC with Solid Phase Extraction (IS not specified)
Internal Standard This compound (Stable Isotope)Flucloxacillin (Structural Analog)Cephradine (Structural Analog)Not Specified
Linearity Range 20.0 - 10,000.0 ng/mL2 - 10,000 ng/mL0.1 - 10 µg/mL0.39 - 50 µg/mL
Correlation Coefficient (r²) > 0.9900Not Specified> 0.990.999
Lower Limit of Quantification (LLOQ) 20.0 ng/mL2 ng/mL0.1 µg/mL0.39 µg/mL
Intra-day Precision (%CV) Not Specified3.7 - 10.7%< 6.34%2.59% - 4.72%
Inter-day Precision (%CV) Not Specified5.8 - 8.9%< 6.53%1.91% - 5.87%
Accuracy Not Specified< 15%95.48% - 106.27%86.86% - 101.06%
Recovery Not SpecifiedNot Specified> 90%Not Specified
Reference [1][2][3][4]

Table 2: Bioequivalence Study Design Overview for Cefaclor

Study Design ElementRecommendation
Study Type Single-dose, two-treatment, two-period crossover in vivo study.[5]
Population Healthy male and non-pregnant, non-lactating female subjects.[5]
Condition Fasting.[5]
Analyte to Measure Cefaclor in plasma.[5]
Bioequivalence Basis 90% Confidence Interval (CI) for Cmax, AUC0-t, and AUC0-∞ should be within 80-125%.[6][7]
Washout Period Typically 7 days.[8]

Experimental Protocols

A meticulously documented experimental protocol is fundamental for reproducible and valid bioequivalence studies.

Detailed Experimental Protocol: Cefaclor Bioanalysis using LC-MS/MS with this compound Internal Standard

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected Cefaclor concentrations).

  • Vortex for 30 seconds.

  • Add 600 µL of methanol (as the precipitant) to precipitate plasma proteins.[1]

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: Ultimate XB C18 column (2.1 × 50.0 mm, 5.0 μm) or equivalent.[1]

  • Mobile Phase:

    • Mobile Phase A: Aqueous solution containing 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile containing 0.1% formic acid.[1]

  • Gradient Elution: Optimize the gradient program to achieve good separation of Cefaclor and this compound from endogenous plasma components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cefaclor: m/z 368.2 → 191.1[1]

    • This compound: m/z 373.2 → 196.1[1]

3. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA M10 Bioanalytical Method Validation). Validation parameters should include:

  • Selectivity

  • Lower Limit of Quantification (LLOQ)

  • Linearity

  • Accuracy and Precision (intra- and inter-day)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_study_conduct Clinical Phase cluster_sample_analysis Analytical Phase cluster_data_analysis Pharmacokinetic & Statistical Analysis subject_dosing Subject Dosing (Test & Reference Formulations) blood_sampling Serial Blood Sampling subject_dosing->blood_sampling plasma_separation Plasma Separation & Storage blood_sampling->plasma_separation sample_prep Plasma Sample Preparation (Protein Precipitation + IS Spiking) plasma_separation->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing pk_parameter_calc Pharmacokinetic Parameter Calculation (Cmax, AUC) data_processing->pk_parameter_calc stat_analysis Statistical Analysis (90% Confidence Intervals) pk_parameter_calc->stat_analysis be_conclusion Bioequivalence Conclusion stat_analysis->be_conclusion

Fig. 1: Cefaclor Bioequivalence Study Workflow

Internal_Standard_Rationale cluster_output Analytical Output analyte_extraction Extraction Variability ratio Analyte/IS Ratio analyte_extraction->ratio analyte_matrix Matrix Effects analyte_matrix->ratio analyte_ionization Ionization Variability analyte_ionization->ratio is_extraction Extraction Variability is_extraction->ratio is_matrix Matrix Effects is_matrix->ratio is_ionization Ionization Variability is_ionization->ratio accurate_quant Accurate Quantification ratio->accurate_quant Leads to

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.